Dimethyl 1,5-naphthalenedisulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl naphthalene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXPJMZQMWIBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288660 | |
| Record name | Dimethyl 1,5-naphthalenedisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20779-13-9 | |
| Record name | 20779-13-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 1,5-naphthalenedisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 1,5-naphthalenedisulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 1,5-naphthalenedisulfonate, a significant intermediate in various chemical manufacturing processes. The document details the synthesis of the precursor, 1,5-naphthalenedisulfonic acid, and subsequently outlines established methodologies for its esterification to the target molecule. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and logical relationships.
Synthesis of the Precursor: 1,5-Naphthalenedisulfonic Acid
The synthesis of this compound commences with the preparation of its precursor, 1,5-naphthalenedisulfonic acid, also known as Armstrong's acid. This is achieved through the electrophilic aromatic substitution of naphthalene via a two-step sulfonation process.[1]
Reaction Pathway for the Synthesis of 1,5-Naphthalenedisulfonic Acid
References
An In-depth Technical Guide to the Experimental Preparation of Dimethyl 1,5-naphthalenedisulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental synthesis of Dimethyl 1,5-naphthalenedisulfonate, a key organic intermediate. The following sections detail the necessary reagents, a step-by-step experimental protocol, and relevant chemical data, offering a complete resource for the laboratory preparation of this compound.
Chemical Data Summary
A summary of the key chemical compounds involved in the synthesis of this compound is provided below. This table includes the starting material, a key intermediate, and the final product, along with their essential properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |
| 1,5-Naphthalenedisulfonic acid | C₁₀H₈O₆S₂ | 288.29 | 81-04-9 | 240-245 | Crystalline solid |
| Disodium 1,5-naphthalenedisulfonate | C₁₀H₆Na₂O₆S₂ | 332.26 | 1655-29-4 | >300 | Beige hygroscopic powder[1] |
| 1,5-Naphthalenedisulfonyl chloride | C₁₀H₆Cl₂O₄S₂ | 325.19 | 1928-01-4 | 184[2][3] | Solid |
| This compound | C₁₂H₁₂O₆S₂ | 316.35 | 20779-13-9 | Not Reported | Solid |
Experimental Protocols
The preparation of this compound is most effectively achieved through a two-step synthesis. The first step involves the conversion of 1,5-naphthalenedisulfonic acid or its disodium salt to 1,5-naphthalenedisulfonyl chloride. The subsequent step is the esterification of the disulfonyl chloride with methanol.
Step 1: Synthesis of 1,5-Naphthalenedisulfonyl chloride
This procedure outlines the conversion of the readily available disodium 1,5-naphthalenedisulfonate to 1,5-naphthalenedisulfonyl chloride using phosphorus pentachloride. This method is a standard and effective way to prepare sulfonyl chlorides from sulfonate salts.[2][3][4][5]
Materials and Reagents:
-
Disodium 1,5-naphthalenedisulfonate
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous toluene
-
Ice water
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of disodium 1,5-naphthalenedisulfonate (1 equivalent) and phosphorus pentachloride (2.2 equivalents) in anhydrous toluene is prepared.
-
The reaction mixture is carefully heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC). The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled reaction mixture is then slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess phosphorus pentachloride.
-
The resulting solid precipitate, 1,5-naphthalenedisulfonyl chloride, is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent such as dichloromethane or chloroform to yield the purified 1,5-naphthalenedisulfonyl chloride.[2][3]
Step 2: Synthesis of this compound
This protocol describes the esterification of the synthesized 1,5-naphthalenedisulfonyl chloride with methanol to yield the final product. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[6][7][8][9][10]
Materials and Reagents:
-
1,5-Naphthalenedisulfonyl chloride
-
Anhydrous methanol
-
Pyridine or triethylamine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
1,5-Naphthalenedisulfonyl chloride (1 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled in an ice bath to 0 °C.
-
A solution of anhydrous methanol (2.5 equivalents) and a base such as pyridine or triethylamine (2.5 equivalents) in dichloromethane is added dropwise to the cooled solution of the sulfonyl chloride with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is then washed successively with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain the final product in high purity.
Synthetic Workflow
The overall synthetic pathway for the preparation of this compound is depicted in the following workflow diagram.
Caption: Synthetic route for this compound.
References
- 1. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 3. 1,5-Naphthalenedisulfonic acid CAS#: 81-04-9 [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Profile of Dimethyl 1,5-Naphthalenedisulfonate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 1,5-naphthalenedisulfonate, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Executive Summary
This compound is a diester derivative of 1,5-naphthalenedisulfonic acid. Its molecular structure and purity are critical for its application in further chemical transformations. This guide presents a detailed analysis of its spectroscopic signature, crucial for its identification and quality control. While specific, publicly available raw spectral data is limited, this document compiles and presents the expected spectral characteristics based on established principles and available information for closely related compounds.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | Doublet | 2H | H-4, H-8 |
| ~8.0 - 8.2 | Doublet | 2H | H-2, H-6 |
| ~7.5 - 7.7 | Triplet | 2H | H-3, H-7 |
| ~3.9 - 4.1 | Singlet | 6H | 2 x -OCH₃ |
Note: Predicted chemical shifts are based on the analysis of similar naphthalene derivatives. The actual values may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~140 - 145 | C-1, C-5 |
| ~130 - 135 | C-4a, C-8a |
| ~128 - 130 | C-4, C-8 |
| ~125 - 127 | C-2, C-6 |
| ~123 - 125 | C-3, C-7 |
| ~53 - 55 | -OCH₃ |
Note: Predicted chemical shifts are based on computational models and data from related structures.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2960 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1360 - 1340 | Strong | Asymmetric S=O Stretch (Sulfonate) |
| ~1190 - 1170 | Strong | Symmetric S=O Stretch (Sulfonate) |
| ~1000 - 980 | Strong | S-O-C Stretch |
| ~1600, 1475 | Medium | Aromatic C=C Bending |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 316.0 | [M]⁺ (Molecular Ion) |
| 285.0 | [M - OCH₃]⁺ |
| 207.0 | [M - SO₂OCH₃]⁺ |
| 127.0 | [C₁₀H₇]⁺ |
Note: Fragmentation patterns are predicted based on typical behavior of similar compounds under electron ionization (EI).
Experimental Protocols
The acquisition of the spectroscopic data presented above requires standardized experimental procedures. The following are detailed methodologies for each key technique.
NMR Spectroscopy
A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution must be homogeneous and free of any particulate matter. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, and a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
FTIR Spectroscopy
For solid samples of this compound, the KBr pellet method is commonly employed. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for background correction.
Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
This comprehensive guide serves as a foundational resource for the spectroscopic analysis of this compound. The provided data and protocols are intended to facilitate research and development activities where this compound is utilized.
Physical and chemical properties of Dimethyl 1,5-naphthalenedisulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Dimethyl 1,5-naphthalenedisulfonate. The information is presented to support research and development activities, particularly in the fields of chemistry and drug development.
Core Physical and Chemical Properties
This compound is a diester derivative of 1,5-naphthalenedisulfonic acid. It is also known by its synonym, 1,5-naphthalenedisulfonic acid dimethyl ester[1][2]. The compound presents as a white to almost white powder or crystalline solid[2].
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 20779-13-9 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₆S₂ | [1] |
| Molecular Weight | 316.34 g/mol | |
| Appearance | White to almost white powder to crystal | [2] |
| Melting Point | 201.0 to 205.0 °C | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Synthesis of this compound
A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound could not be identified in the available literature. However, the synthesis would logically proceed via the esterification of 1,5-naphthalenedisulfonic acid with methanol. This type of reaction is typically acid-catalyzed.
A general conceptual workflow for such a synthesis is presented below. This is a theoretical pathway and would require optimization and validation in a laboratory setting.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Characterization
The primary method for the structural confirmation and purity assessment of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.
Proton NMR (¹H NMR): The ¹H NMR spectrum is a key analytical tool for confirming the structure of the compound. While specific spectral data with peak assignments were not available in the searched literature, a representative spectrum can be obtained from chemical suppliers.
Gas Chromatography (GC): Purity analysis of this compound is often performed using Gas Chromatography, with a typical purity specification of greater than 98.0%[2].
Reactivity and Stability
Detailed studies on the specific reactivity and stability of this compound are not extensively documented in the public domain. General chemical principles suggest that as a sulfonate ester, it would be susceptible to hydrolysis under strong acidic or basic conditions, yielding 1,5-naphthalenedisulfonic acid and methanol. The compound is expected to be stable under standard storage conditions, away from strong oxidizing agents.
Biological Activity and Signaling Pathways
Currently, there is no publicly available research detailing the biological activity of this compound or its involvement in any specific cellular signaling pathways. In silico studies on naphthalene derivatives have explored their potential for various pharmacological activities, including anticancer properties[3]. However, these are general studies on the broader class of compounds and do not provide specific data for this compound.
Due to the absence of experimental data on its biological effects, no diagrams of signaling pathways or experimental workflows involving this specific compound can be provided at this time.
Conclusion
This compound is a well-defined chemical entity with established basic physical properties. However, a significant gap exists in the scientific literature regarding its detailed synthesis protocol, comprehensive quantitative properties, and, most notably, its biological activity and potential applications in drug development. Further research is required to elucidate these aspects and to explore the potential of this compound in a biological or pharmaceutical context. Researchers interested in this molecule are encouraged to perform exploratory studies to determine its bioactivity profile.
References
In-Depth Technical Guide: Dimethyl 1,5-Naphthalenedisulfonate (CAS No. 20779-13-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available technical data for Dimethyl 1,5-Naphthalenedisulfonate. It is intended for informational purposes for a scientific audience. A comprehensive literature search revealed a significant lack of information regarding the biological activity, toxicological profile, and specific signaling pathways associated with this compound.
Executive Summary
This compound, identified by CAS number 20779-13-9, is a chemical compound primarily utilized as a reagent and an intermediate in various chemical syntheses. This guide synthesizes the available physicochemical properties, safety and handling protocols, and analytical data for this compound. Due to the limited publicly available research, this document also highlights the current knowledge gaps, particularly in the areas of biological activity and detailed experimental protocols.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₆S₂ | |
| Molecular Weight | 316.35 g/mol | [1] |
| Appearance | White to almost white crystal or powder | [2] |
| Melting Point | 203 °C | |
| Boiling Point (Predicted) | 510.5 ± 23.0 °C | [1] |
| Density (Predicted) | 1.439 g/cm³ | [1] |
| Purity | >98.0% (GC) | [2][3] |
Synthesis and Manufacturing
Representative Synthesis of 1,5-Naphthalenedisulfonic Acid
A common industrial method for producing 1,5-naphthalenedisulfonic acid involves the reaction of naphthalene with oleum (fuming sulfuric acid).[4] The reaction conditions are controlled to favor the formation of the 1,5-isomer.[4]
Experimental Protocol: Sulfonation of Naphthalene with Oleum [4]
-
Refined naphthalene is gradually added to a stirred solution of 20% oleum at a controlled temperature, typically between 20-35°C.
-
Subsequently, 65% oleum and additional naphthalene are added alternately while maintaining the temperature.
-
After the additions are complete, the reaction mixture is heated to 55°C for approximately 6 hours.
-
The mixture is then cooled and poured into water.
-
The 1,5-naphthalenedisulfonic acid can be precipitated as the free acid by further cooling or as its disodium salt by the addition of sodium sulfate or sodium hydroxide.
-
The resulting precipitate is collected by filtration and can be further purified by recrystallization.
Note: This is a general procedure for the synthesis of the parent acid. The subsequent esterification to yield this compound would typically involve reaction with methanol in the presence of an acid catalyst.
Synthesis Workflow
Analytical Data
The primary analytical data available for this compound is its ¹H NMR spectrum.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides confirmation of the chemical structure. The key features of the spectrum are consistent with the presence of methoxy groups and the naphthalene ring system.[5]
-
InChI: InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3[5]
-
SMILES: C1(S(OC)(=O)=O)=C2C(C(S(OC)(=O)=O)=CC=C2)=CC=C1[5]
Biological Activity and Signaling Pathways
There is currently no publicly available scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound.
Extensive searches of scientific databases did not yield any studies investigating the effects of this specific compound on biological systems. Research on related naphthalenesulfonic acid compounds has focused on their environmental fate and potential for biodegradation, with some noting their resistance to degradation.[6][7] Some naphthalenesulfonic acid derivatives have been investigated for various biological activities, but these findings cannot be directly extrapolated to the dimethyl ester derivative.[8]
Given the absence of data, it is not possible to create a diagram of any signaling pathways influenced by this compound.
Safety, Handling, and Toxicology
Hazard Identification
According to available Safety Data Sheets (SDS), this compound does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008. However, standard laboratory safety precautions should always be observed.
Handling and Storage
-
Handling: Handling should be performed in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn. Avoid the formation and dispersion of dust. Hands and face should be washed thoroughly after handling.
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents.
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing.
-
Skin Contact: Remove contaminated clothing and rinse the skin with water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth and seek medical advice if feeling unwell.
Toxicological Information
No specific toxicological studies for this compound were identified in the public domain. The toxicological properties of this chemical have not been thoroughly investigated.[9]
Conclusion and Future Directions
This compound is a well-characterized compound in terms of its physicochemical properties. However, a significant knowledge gap exists regarding its biological effects. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Future research should focus on:
-
Screening for Biological Activity: Conducting a broad range of in vitro assays to identify any potential therapeutic or toxic effects.
-
Toxicological Evaluation: Performing comprehensive in vitro and in vivo toxicological studies to determine its safety profile.
-
Mechanism of Action Studies: If any biological activity is identified, further research will be needed to elucidate the underlying molecular mechanisms and signaling pathways.
Without such studies, the potential applications of this compound in a biological context remain unknown.
References
- 1. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER | 20779-13-9 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 20779-13-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER(20779-13-9) 1H NMR spectrum [chemicalbook.com]
- 6. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt | 842-19-3 | Benchchem [benchchem.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
Dimethyl 1,5-naphthalenedisulfonate molecular weight and formula
An In-depth Technical Guide to Dimethyl 1,5-naphthalenedisulfonate
Introduction
This compound is an organic chemical compound, specifically an ester derivative of 1,5-naphthalenedisulfonic acid. This guide provides a comprehensive overview of its molecular characteristics, related synthetic protocols, and analytical methods relevant to researchers and professionals in chemical and drug development fields. The parent compound, 1,5-naphthalenedisulfonic acid, also known as Armstrong's acid, is a significant intermediate in the synthesis of dyes and pigments.[1] Derivatives like the dimethyl ester serve as important building blocks in organic synthesis.
Chemical Identity and Properties
The fundamental molecular and physical properties of this compound are summarized below. These identifiers are crucial for accurate substance registration, safety data sheet (SDS) management, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₂O₆S₂ | [2][3][4][5] |
| Molecular Weight | 316.35 g/mol (also cited as 316.34) | [3][4][5] |
| IUPAC Name | dimethyl naphthalene-1,5-disulfonate | [2][6] |
| CAS Number | 20779-13-9 | [2][3][5][6][7] |
| Synonyms | 1,5-Naphthalenedisulfonic acid dimethyl ester | [2][3] |
| Appearance | White to Almost white powder/crystal | [4] |
| Purity | >98.0% (by GC) | [4] |
| InChI Key | HCXPJMZQMWIBMO-UHFFFAOYSA-N | [6][8] |
Synthesis and Chemical Relationships
This compound is synthesized from naphthalene through a multi-step process. The logical progression involves the sulfonation of naphthalene to form the parent acid, which can then be converted to its dimethyl ester.
Caption: Logical relationship from Naphthalene to this compound.
The general workflow for producing sulfonated naphthalene derivatives involves initial sulfonation followed by purification and potential further reactions like salt formation or esterification.
Caption: General experimental workflow for the synthesis of naphthalene derivatives.
Experimental Protocols
While specific protocols for the industrial production of this compound are proprietary, methodologies for the synthesis of its precursors are well-documented.
Protocol 1: Synthesis of 1,5-Naphthalenedisulfonic Acid (Parent Compound)
The synthesis of the parent acid is typically achieved through the sulfonation of naphthalene.
Objective: To synthesize 1,5-naphthalenedisulfonic acid from naphthalene.
Methodology:
-
Refined naphthalene is mixed with fuming sulfuric acid (oleum) in a sulfonation vessel.[9]
-
Initially, 180g of fuming sulfuric acid is used, and 75g of naphthalene is added slowly while maintaining a temperature of 30°C.[9]
-
The reaction proceeds for 3-4 hours.[9]
-
An additional 500g of fuming sulfuric acid is then slowly added, with the reaction continuing for another 3 hours at 30°C.[9]
-
The resulting product is a solution of 1,5-naphthalenedisulfonic acid.[9]
-
Isolation can be performed by adding the reaction mixture to water and precipitating the free acid by cooling.[9]
Protocol 2: Preparation of Disodium 1,5-naphthalenedisulfonate
The disodium salt is a common, stable form of the parent acid and is often used as a starting material for further synthesis.
Objective: To prepare the disodium salt from a sulfonation mixture.
Methodology:
-
An aqueous sulfonation mixture containing 1,5-naphthalenedisulfonic acid is neutralized to a pH of 5 to 9 (preferably 6 to 8) using sodium hydroxide or sodium carbonate.[10]
-
This neutralization process results in the formation of a suspension.[10]
-
The solid disodium salt is then isolated from the suspension through standard methods such as filtration and drying.[10]
Protocol 3: General Analytical Method for Naphthalenedisulfonic Acid Derivatives (LC-MS)
Due to the polar and non-volatile nature of many naphthalenedisulfonic acid derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a preferred analytical technique.[1]
Objective: To analyze 1,5-naphthalenedisulfonic acid derivatives.
Methodology:
-
Chromatographic Separation (HPLC): A mixed-mode HPLC column designed for retaining polar, acidic compounds is utilized.[1]
-
Mobile Phase: A mobile phase compatible with MS, such as a mixture of acetonitrile and water containing a volatile buffer like ammonium formate, is prepared. The pH of the mobile phase is critical for controlling the ionization state of the analyte.[1]
-
Detection: Mass spectrometry with ESI is used for detection and quantification.[1]
Spectroscopic Data
While comprehensive spectroscopic data for the dimethyl ester is not detailed in the provided literature, experimental NMR data for the closely related disodium salt provides a valuable reference for the naphthalene core structure.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Citation |
| ¹H | 8.89 | d | H-4, H-8 | [1] |
| ¹H | 7.98 | d | H-2, H-6 | [1] |
| ¹H | 7.46 | t | H-3, H-7 | [1] |
Applications in Research and Development
1,5-Naphthalenedisulfonic acid and its derivatives are primarily utilized as intermediates in chemical synthesis.[1] The parent acid is a crucial component in the manufacturing of various dyes.[1] For researchers and drug development professionals, esterified derivatives like this compound serve as versatile building blocks for constructing more complex molecules. The two sulfonate groups offer reactive sites for further chemical modification, making them valuable in the synthesis of novel compounds for materials science and pharmaceutical research.
References
- 1. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER CAS#: 20779-13-9 [amp.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER | 20779-13-9 [chemicalbook.com]
- 8. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER(20779-13-9) 1H NMR spectrum [chemicalbook.com]
- 9. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 10. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]
Crystal Structure of Dimethyl 1,5-Naphthalenedisulfonate: A Technical Review and Hypothetical Experimental Design
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This technical guide addresses the crystal structure of Dimethyl 1,5-naphthalenedisulfonate. Despite a comprehensive search of crystallographic databases and scientific literature, a definitive, publicly available crystal structure for this compound has not been identified. This document, therefore, serves a dual purpose: firstly, to summarize the available crystallographic data for the closely related 1,5-naphthalenedisulfonate anion and its various salts, providing valuable comparative insights. Secondly, it outlines a detailed, albeit hypothetical, experimental protocol for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound, offering a practical roadmap for researchers seeking to determine its crystal structure.
Introduction
This compound is the dimethyl ester derivative of 1,5-naphthalenedisulfonic acid. The parent acid and its salts are utilized in the synthesis of dyes and as intermediates in various chemical processes. The addition of the two methyl groups to the sulfonate moieties significantly alters the molecule's polarity, solubility, and potential for intermolecular interactions, making its crystal structure of considerable interest for understanding its material properties and for use in computational modeling and drug design.
While the crystal structures of numerous salts of 1,5-naphthalenedisulfonate have been determined, providing a wealth of information on the conformation of the naphthalene core and the geometry of the sulfonate groups, the specific crystal packing and molecular conformation of the dimethyl ester remain unknown. This guide aims to bridge this knowledge gap by providing both a summary of related structures and a blueprint for the experimental determination of the target compound's crystal structure.
Crystallographic Data of Related 1,5-Naphthalenedisulfonate Compounds
To provide a structural context, this section summarizes the crystallographic data for various salts of the 1,5-naphthalenedisulfonate anion. These structures reveal the conformational flexibility of the naphthalene backbone and the varied coordination environments of the sulfonate groups.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| [Ag(H₂O)₂]₂(1,5-Nds) | Monoclinic | P2₁/n | 8.010(1) | 9.161(1) | 12.409(1) | 90 | 105.36(1) | 90 | [1] |
| (Me₄PyzH)₂(1,5-Nds) | Triclinic | P1 | 9.059(1) | 9.113(1) | 9.145(1) | 90.76 | 94.21(1) | 114.15(1) | [1] |
| --INVALID-LINK-- | Monoclinic | P2₁/c | 13.231(6) | 6.664(3) | 9.685(4) | 90 | 92.30(5) | 90 | [1] |
Note: 1,5-Nds refers to the 1,5-naphthalenedisulfonate anion. Me₄PyzH⁺ is the single-charged tetramethylpyrazinium ion.
Hypothetical Experimental Protocol for the Crystal Structure Determination of this compound
The following section outlines a comprehensive, though hypothetical, experimental workflow for determining the crystal structure of this compound.
Synthesis and Purification
A potential synthetic route to this compound involves the esterification of 1,5-naphthalenedisulfonic acid or its corresponding disulfonyl chloride with methanol.
Diagram of Synthetic Workflow:
Caption: Synthetic and purification workflow for this compound.
Methodology:
-
Esterification: 1,5-Naphthalenedisulfonic acid (or its more reactive disulfonyl chloride derivative) would be reacted with an excess of dry methanol. If starting from the acid, a strong acid catalyst such as sulfuric acid would be required. If starting from the disulfonyl chloride, a non-nucleophilic base like triethylamine would be used to scavenge the HCl produced. The reaction would likely be carried out under reflux for several hours to ensure complete conversion.
-
Workup: After cooling, the reaction mixture would be quenched, for example, by pouring it into cold water. The crude product, being an ester, is expected to be a solid and could be collected by filtration.
-
Purification: The crude product would be purified to obtain single-crystal quality material. Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) would be the primary method. Column chromatography on silica gel could also be employed if recrystallization proves ineffective. The purity of the final product would be confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Crystallization
Growing single crystals suitable for X-ray diffraction is a critical and often challenging step.
Diagram of Crystallization Methods:
References
Technical Guide: Solubility of Dimethyl 1,5-Naphthalenedisulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 1,5-naphthalenedisulfonate is a chemical compound of interest in various research and development sectors, including pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these values in their own laboratory settings.
Qualitative Solubility Profile
Generally, compounds with similar structures, such as other sulfonate esters, are often poorly soluble in most organic solvents, which can complicate their synthesis and purification.[3][4][5] The solubility of naphthalene itself is known to increase with the temperature of the organic solvent.[1] Therefore, it is reasonable to expect that the solubility of this compound will also be temperature-dependent.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or publicly accessible databases. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |
| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
To empower researchers to generate their own quantitative data, two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent are detailed below: the Gravimetric Method and the UV-Vis Spectroscopic Method.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporating the solvent.[6][7]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. An excess is necessary to ensure a saturated solution is formed.
-
Place the vial in a constant temperature shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vial to rest at the constant temperature for a few hours to let the undissolved solid settle.
-
Carefully draw a known volume of the supernatant (the clear solution) using a syringe fitted with a chemically compatible filter to remove any suspended solid particles.
-
-
Determination of Solute Mass:
-
Dispense the filtered supernatant into a pre-weighed, dry evaporation dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating or a stream of inert gas can be used to accelerate this process. For high-boiling point solvents, a vacuum oven at a suitable temperature is recommended.
-
Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.
-
-
Calculation:
-
The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.
-
The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.
-
UV-Vis Spectroscopic Method
This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region. A calibration curve is first created to relate absorbance to concentration.[8]
Materials:
-
This compound
-
Selected organic solvent(s) (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker or water bath
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 4.1, Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
After reaching equilibrium, filter the supernatant using a syringe filter.
-
Dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound in a liquid solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Naphthalene - Sciencemadness Wiki [sciencemadness.org]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. scirp.org [scirp.org]
An In-depth Technical Guide to the Purity Analysis of Dimethyl 1,5-Naphthalenedisulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Dimethyl 1,5-naphthalenedisulfonate, a key intermediate in various chemical syntheses. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, discusses potential impurities, and presents a framework for a robust purity analysis.
Introduction
This compound (DM-1,5-NDS), with the CAS number 20779-13-9, is a chemical intermediate utilized in the synthesis of specialized organic molecules.[1] The purity of DM-1,5-NDS is critical for the successful synthesis of downstream products, as impurities can lead to unwanted side reactions, lower yields, and compromised product quality. This guide details the analytical techniques and protocols required for a thorough purity assessment of this compound.
Potential Impurities
The purity of this compound is influenced by the synthetic route used to produce its precursor, 1,5-naphthalenedisulfonic acid, and the subsequent esterification process. The sulfonation of naphthalene can yield various isomers, which are the most probable impurities.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Origin |
| 1,5-Naphthalenedisulfonic acid | Naphthalene ring with sulfonic acid groups at positions 1 and 5 | Incomplete esterification of the starting material. |
| Dimethyl 1,6-naphthalenedisulfonate | Naphthalene ring with methoxy-sulfonyl groups at positions 1 and 6 | Isomeric impurity from the sulfonation of naphthalene.[2][3] |
| Dimethyl 2,6-naphthalenedisulfonate | Naphthalene ring with methoxy-sulfonyl groups at positions 2 and 6 | Isomeric impurity from the sulfonation of naphthalene.[2][3] |
| Dimethyl 2,7-naphthalenedisulfonate | Naphthalene ring with methoxy-sulfonyl groups at positions 2 and 7 | Isomeric impurity from the sulfonation of naphthalene.[2][3] |
| Residual Solvents (e.g., Methanol, Toluene) | - | Solvents used in the synthesis and purification processes. |
| Water | H₂O | Moisture from reagents or atmospheric exposure. |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound and its non-volatile impurities. Methods developed for the parent compound, 1,5-naphthalenedisulfonic acid, can be adapted for the dimethyl ester.[4][5][6]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Program (Example):
-
0-5 min: 95% Aqueous, 5% Organic
-
5-25 min: Gradient to 5% Aqueous, 95% Organic
-
25-30 min: Hold at 5% Aqueous, 95% Organic
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of 230 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase's initial composition.
Data Presentation: HPLC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 8.5 | 0.2 | Isomeric Impurity |
| 2 | 10.2 | 99.5 | This compound |
| 3 | 12.1 | 0.3 | Isomeric Impurity |
Gas Chromatography (GC)
Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable impurities, as well as for the quantification of the main component. Commercial suppliers of this compound often use GC to determine purity.
Experimental Protocol: GC Purity Analysis
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Injection Mode: Split injection.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or acetone.
Data Presentation: GC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 5.3 | 0.1 | Residual Solvent |
| 2 | 15.8 | 99.8 | This compound |
| 3 | 16.5 | 0.1 | Isomeric Impurity |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific standard of the analyte.[7][8][9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H-qNMR Purity Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all nuclei.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: qNMR Purity Data
| Parameter | Value |
| Mass of DM-1,5-NDS | 25.1 mg |
| Mass of Internal Standard (Maleic Acid) | 10.3 mg |
| Purity of Internal Standard | 99.9% |
| Integral of Analyte Signal (aromatic proton) | 1.00 |
| Integral of Standard Signal (olefinic proton) | 0.98 |
| Calculated Purity of DM-1,5-NDS | 99.6% |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Conclusion
A comprehensive purity analysis of this compound requires a multi-faceted approach. HPLC and GC are effective for identifying and quantifying impurities, particularly isomers and residual solvents. qNMR serves as a powerful tool for determining the absolute purity of the compound. By employing these techniques and following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound for its intended applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google Patents [patents.google.com]
- 3. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 4. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. ethz.ch [ethz.ch]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
A Technical Guide to Dimethyl 1,5-naphthalenedisulfonate for Research and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing, Analysis, and Application of Dimethyl 1,5-naphthalenedisulfonate.
This technical document provides a comprehensive overview of this compound (CAS No. 20779-13-9), a key chemical intermediate. It is intended to guide researchers and drug development professionals in sourcing, qualifying, and utilizing this compound. This guide includes a list of commercial suppliers, detailed technical specifications, and generalized protocols for quality control.
Commercial Sourcing and Supplier Information
This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
The following table summarizes key information for several commercial suppliers. It is important to note that stock levels and availability are subject to change, and direct inquiry with the suppliers is recommended.
| Supplier | Product Number | Purity Specification | Available Quantities |
| TCI America | N0439 | >98.0% (GC) | 25g, 500g |
| Combi-Blocks | QE-0670 | 98% | Inquire |
| Sunway Pharm Ltd | CB63414 | 97% | 1g, 5g, 25g |
| CP Lab Safety | - | min 98% | 1 gram |
Technical Data and Chemical Properties
This compound is a stable diester of 1,5-naphthalenedisulfonic acid. Its chemical properties make it a useful building block in organic synthesis. A summary of its key chemical and physical properties is provided below.
| Property | Value | Source |
| CAS Number | 20779-13-9 | TCI, Combi-Blocks |
| Molecular Formula | C₁₂H₁₂O₆S₂ | TCI, Sunway Pharm Ltd |
| Molecular Weight | 316.34 g/mol | TCI, Sunway Pharm Ltd |
| IUPAC Name | dimethyl naphthalene-1,5-disulfonate | Combi-Blocks |
| Appearance | White to Almost white powder to crystal | TCI |
| Purity | Typically >97% | TCI, Sunway Pharm Ltd |
| Synonyms | 1,5-Naphthalenedisulfonic acid dimethyl ester | TCI |
Experimental Protocols and Methodologies
3.1 Quality Control and Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A common method for assessing the purity of aromatic sulfonated compounds is reverse-phase HPLC. The following is a generalized protocol that can be adapted for this compound.
Objective: To determine the purity of a commercial sample of this compound and to identify the presence of any impurities.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Syringe filters (0.22 µm)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask. Dilute to the mark with the same solvent mixture.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be 75:25 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Applications in Research and Industry
This compound primarily serves as an intermediate in organic synthesis. Its potential applications include:
-
Dye Synthesis: It can be used as a precursor in the manufacturing of azo dyes and other colorants.[1][2]
-
Fluorescent Brighteners: The naphthalene core makes it a candidate for the synthesis of fluorescent whitening agents.[1]
-
Esterification Catalyst: It has been noted for its use as a catalyst in esterification reactions.[1]
-
Analytical Reagent: Due to its high purity, it is also utilized as an analytical reagent in laboratory settings.[3]
Visualizations
The following diagrams illustrate key workflows relevant to the procurement and use of this compound in a research and development setting.
Caption: A workflow for qualifying commercial suppliers of chemical reagents.
Caption: A typical workflow for the quality control analysis of incoming chemical lots.
References
Methodological & Application
Dimethyl 1,5-Naphthalenedisulfonate: An Examination of its Role in Fluorescence Spectroscopy
Initial Assessment: Extensive literature review reveals no established applications of Dimethyl 1,5-naphthalenedisulfonate as a fluorescent probe in research, drug development, or environmental sensing. The available data on this compound is primarily limited to its chemical and physical properties. This suggests that this compound is not a conventional fluorophore used in fluorescence spectroscopy applications.
The lack of fluorescence applications for this compound likely stems from its chemical structure. Unlike well-established naphthalene-based fluorescent probes, it lacks a functional group that would confer environment-sensitive fluorescence properties, such as an amino or anilino group. These groups are critical for the changes in fluorescence quantum yield and emission wavelength that are necessary for sensing applications.
In contrast, other naphthalenesulfonate derivatives, particularly the aminonaphthalenesulfonates, are widely employed as fluorescent probes.[1] These molecules exhibit a significant increase in fluorescence intensity upon binding to hydrophobic sites, such as those found in proteins or membranes. This property makes them invaluable tools in biochemistry and drug discovery.
This document will, therefore, focus on the applications of a prominent and structurally related class of fluorescent probes: Anilino-naphthalenesulfonates (ANS) , to provide relevant and practical information for researchers, scientists, and drug development professionals.
Application Notes: Anilino-naphthalenesulfonates (ANS) as Fluorescent Probes
Anilino-naphthalenesulfonates, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), are non-fluorescent in aqueous solutions but become highly fluorescent in non-polar environments or when bound to the hydrophobic regions of macromolecules. This solvatochromic behavior is the foundation of their utility as fluorescent probes.
Protein Folding and Conformational Changes
ANS is extensively used to study the folding state and conformational changes of proteins. Unfolded or partially folded proteins expose hydrophobic patches that are otherwise buried in the native state. ANS binds to these exposed regions, resulting in a significant increase in fluorescence. This allows for the monitoring of protein denaturation and renaturation processes.
Ligand Binding and Drug Discovery
In drug development, ANS can be used in competitive binding assays. If a potential drug molecule binds to a hydrophobic pocket on a target protein, it can displace bound ANS, leading to a decrease in fluorescence. This provides a straightforward method for screening compound libraries for binding affinity.
Membrane Studies
ANS and its derivatives are also employed to investigate the properties of biological and artificial membranes.[2] The fluorescence of ANS is sensitive to the polarity and viscosity of its microenvironment, providing insights into membrane fluidity and the binding of molecules to the membrane surface.
Quantitative Data for 8-Anilino-1-naphthalenesulfonic acid (ANS)
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~350-380 nm | Bound to protein | [2] |
| Emission Maximum (λem) | ~460-480 nm | Bound to protein | [2] |
| Quantum Yield | Low in water, high when bound | Varies with environment | [2] |
| Lifetime | ~16 ns (bound to protein) | Sarcolemma proteins | [3] |
| Lifetime | ~7 ns (bound to lipids) | Sarcolemma lipids | [3] |
Experimental Protocols
Protocol 1: Monitoring Protein Denaturation using ANS
Objective: To monitor the unfolding of a protein (e.g., Bovine Serum Albumin, BSA) using ANS fluorescence.
Materials:
-
Protein of interest (e.g., BSA) solution (1 mg/mL in phosphate buffer, pH 7.4)
-
ANS stock solution (1 mM in water)
-
Denaturant (e.g., Urea or Guanidinium Chloride) stock solution (8 M)
-
Phosphate buffer (50 mM, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of protein solutions with increasing concentrations of the denaturant.
-
To each solution, add ANS from the stock solution to a final concentration of 50 µM.
-
Incubate the samples for 30 minutes at room temperature to allow for equilibration.
-
Measure the fluorescence intensity of each sample. Set the excitation wavelength to 370 nm and record the emission spectrum from 400 nm to 600 nm.
-
Plot the fluorescence intensity at the emission maximum (around 470 nm) against the denaturant concentration.
Expected Results: The fluorescence intensity will increase as the protein unfolds, exposing hydrophobic binding sites for ANS. The resulting curve can be used to determine the midpoint of the denaturation transition.
Protocol 2: Competitive Ligand Binding Assay
Objective: To determine if a small molecule compound binds to a target protein by displacing ANS.
Materials:
-
Target protein solution
-
ANS stock solution
-
Test compound stock solution (in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
Fluorometer
Procedure:
-
Prepare a solution of the target protein and ANS in the assay buffer. The concentrations should be optimized to give a strong fluorescence signal.
-
Add increasing concentrations of the test compound to the protein-ANS solution.
-
Incubate the samples for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence intensity at the emission maximum of ANS.
-
Plot the fluorescence intensity against the concentration of the test compound.
Expected Results: A decrease in fluorescence intensity with increasing compound concentration indicates that the compound is binding to the protein and displacing ANS.
References
- 1. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Derivatization using Naphthalene-Based Sulfonylating Reagents
A Note on the Derivatizing Agent: The request specified "Dimethyl 1,5-naphthalenedisulfonate" as a derivatizing agent. Extensive literature review did not yield applications of this specific compound for HPLC derivatization. However, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a structurally related and widely used derivatizing agent for enhancing the detection of amines, amino acids, and phenols in HPLC analysis. The following application notes and protocols are based on the use of dansyl chloride, as it is the most relevant and widely documented reagent for this application.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds. However, many analytes of interest, such as amino acids, biogenic amines, and phenols, lack a native chromophore or fluorophore, making their detection by common HPLC detectors (UV-Vis, Fluorescence) challenging, especially at low concentrations.[1] To overcome this limitation, a pre-column derivatization step is often employed. This process involves a chemical reaction that attaches a "tag" to the analyte, imparting desirable properties for detection.[2]
Dansyl chloride is a highly effective derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions.[1][3] The resulting dansyl-derivatives are highly fluorescent and exhibit strong UV absorbance, significantly enhancing detection sensitivity.[1][4] Furthermore, the derivatization increases the hydrophobicity of the analytes, leading to improved retention and separation on reverse-phase HPLC columns.[1]
Principle of Derivatization with Dansyl Chloride
The derivatization reaction, also known as dansylation, involves the nucleophilic attack of an unprotonated primary or secondary amine (or a phenolate ion) on the electrophilic sulfonyl chloride group of dansyl chloride.[1] This reaction proceeds optimally in an alkaline environment (pH 9.5-10.5) and results in the formation of a stable N-dansyl-sulfonamide or O-dansyl-ester derivative, which is highly fluorescent.[1]
Application 1: Quantitative Analysis of Amino Acids
The accurate quantification of amino acids is crucial in various fields, including clinical diagnostics, food science, and pharmaceutical research. Pre-column derivatization with dansyl chloride is a robust method for the sensitive analysis of amino acids by HPLC.[1]
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of dansylated amino acids, compiled from various studies. Actual performance may vary depending on the specific experimental conditions and instrumentation.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | pmol range | [6] |
| Limit of Quantitation (LOQ) | Low μM range | [3] |
| Precision (RSD%) | < 5% | [7] |
| Recovery (%) | 67 - 110% | [7] |
Experimental Protocol: Derivatization and HPLC Analysis of Amino Acids
This protocol provides a general procedure for the derivatization of amino acids in a standard solution or a protein hydrolysate.
1. Reagents and Materials
-
Amino Acid Standard Solution (or sample hydrolysate)
-
Dansyl Chloride Solution (50 mM in acetonitrile, prepare fresh)[1][2]
-
Derivatization Buffer (100 mM Sodium Bicarbonate, pH 9.8)[1]
-
Quenching Solution (10% v/v Methylamine or Ammonium Hydroxide)[1]
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 5.9[1]
-
Mobile Phase B: Acetonitrile[1]
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
2. Derivatization Procedure
-
In a microcentrifuge tube, add 100 µL of the amino acid standard or sample.
-
Add 200 µL of the derivatization buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 45 minutes in the dark.[1][3]
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the quenching solution to consume excess dansyl chloride. Vortex and let it stand for 10 minutes.[1]
-
Centrifuge the sample to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 10% B
-
5-35 min: 10-60% B (linear gradient)
-
35-40 min: 60% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection:
-
Fluorescence Detector: Excitation at 335 nm, Emission at 520 nm.[4]
-
UV Detector: 254 nm.
-
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis of amino acids.[1]
Application 2: Analysis of Phenolic Compounds
Dansyl chloride can also be used for the derivatization of phenols, which are important analytes in environmental and biological samples. The reaction targets the hydroxyl group of the phenol.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.024 to 0.08 µM | [8] |
| Precision (RSD%) | < 7.0% (within-day) | [8] |
| Recovery (%) | 94.3 - 105.9% | [9] |
Experimental Protocol: Derivatization and HPLC Analysis of Phenols
1. Reagents and Materials
-
Phenol Standard Solution (or sample extract)
-
Dansyl Chloride Solution (15 mM in acetonitrile)[9]
-
Borate Buffer (0.1 M, pH 9.0)
-
Triethylamine (TEA)
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Mobile Phase: Acetonitrile/Water gradient
-
Reversed-phase C18 column
2. Derivatization Procedure
-
To 100 µL of the phenol standard or sample in a reaction vial, add 100 µL of borate buffer.
-
Add 200 µL of dansyl chloride solution containing 1.5% TEA.[9]
-
Seal the vial and heat at 60°C for 30 minutes.[9]
-
Cool the reaction mixture to room temperature.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector (e.g., Excitation: 350 nm, Emission: 510 nm).
Derivatization Reaction Diagram
Caption: Dansylation reaction of an amino acid with dansyl chloride.[1]
Conclusion
Pre-column derivatization with dansyl chloride is a versatile, robust, and sensitive method for the quantitative analysis of compounds containing primary and secondary amine groups, as well as phenolic hydroxyl groups, by HPLC.[1][2] The stability of the dansyl derivatives, coupled with the high sensitivity afforded by fluorescence detection, makes this a powerful tool for researchers, scientists, and professionals in drug development and other analytical fields. The provided protocols offer a solid foundation for developing specific methods for a wide range of analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols: 1-Anilinonaphthalene-8-Sulfonic Acid (ANS) as a Probe in Protein Analysis
Disclaimer: The compound "Dimethyl 1,5-naphthalenedisulfonate" is not commonly documented as a fluorescent probe in protein analysis. This document provides detailed application notes and protocols for a well-characterized and widely used structural analog, 1-Anilinonaphthalene-8-Sulfonic Acid (ANS) , which serves as a representative example of a naphthalene-based fluorescent probe for protein studies.
Introduction
1-Anilinonaphthalene-8-Sulfonic Acid (ANS) is a fluorescent probe extensively utilized to investigate the conformational dynamics of proteins. Its fluorescence is highly sensitive to the polarity of its microenvironment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, accompanied by a characteristic blue shift in its emission maximum. This property makes ANS an invaluable tool for monitoring protein folding and unfolding, conformational changes, ligand binding, and the exposure of hydrophobic surfaces.
Mechanism of Action
The fluorescence of ANS is quenched in polar environments like water. When a protein folds, unfolds, or undergoes conformational changes, hydrophobic pockets can become exposed. ANS preferentially binds to these nonpolar cavities. Shielded from the aqueous environment within these pockets, the fluorescence of ANS is dramatically enhanced. The binding is non-covalent and involves both hydrophobic and electrostatic interactions, with the sulfonate group of ANS often interacting with positively charged residues on the protein surface.
Quantitative Data
The following table summarizes key quantitative parameters for ANS in the context of protein analysis.
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~350 nm (Free) | Aqueous Buffer | [1] |
| ~375 nm (Bound) | Bound to Protein | [2] | |
| Emission Maximum (λem) | ~520-540 nm (Free) | Aqueous Buffer | [1][2] |
| 460-480 nm (Bound) | Bound to Protein | [1] | |
| Fluorescence Quantum Yield (Φ) | ~0.0032 | Aqueous Buffer | |
| 0.42 - 0.45 | Bound to Serum Albumin | ||
| Molar Extinction Coefficient (ε) | 4950 M⁻¹cm⁻¹ at 350 nm | Aqueous Buffer | [2] |
| Binding Affinity (Kd) | |||
| Bovine Serum Albumin (BSA) | ~1-9 x 10⁵ M⁻¹ (High Affinity) | ITC | [3] |
| Human Serum Albumin (HSA) | Two binding modes with different affinities | Equilibrium Microdialysis | |
| MurA | 40.8 ± 3.3 µM | Fluorescence Spectroscopy |
Experimental Protocols
Preparation of Stock Solutions
a. ANS Stock Solution:
-
Prepare a 10 mM stock solution of ANS in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
For aqueous-based assays, a stock solution can also be prepared by dissolving ANS directly in the experimental buffer (e.g., PBS pH 7.2) to a concentration of approximately 1 mg/mL. It is recommended to use this aqueous stock solution within a day.[1]
b. Protein Stock Solution:
-
Prepare a concentrated stock solution of the protein of interest in the desired experimental buffer.
-
Determine the precise protein concentration using a reliable method, such as UV-Vis spectrophotometry at 280 nm, using the protein's specific extinction coefficient.
-
Filter the protein solution through a 0.22 µm syringe filter to remove any aggregates.
Protocol for Monitoring Protein Denaturation
This protocol can be used to study the effect of denaturants (e.g., urea, guanidinium chloride) or temperature on protein stability.
a. Materials:
-
Protein of interest
-
ANS stock solution
-
Experimental buffer (e.g., phosphate-buffered saline, Tris-HCl)
-
Denaturant (if applicable)
-
Spectrofluorometer with temperature control
-
Quartz cuvettes or 96-well black plates
b. Procedure:
-
Dilute the protein sample to a final concentration of approximately 0.1 mg/mL in the experimental buffer.[4]
-
Prepare a series of protein samples with increasing concentrations of the denaturant or prepare samples for a thermal melt experiment.
-
Add ANS from the stock solution to each protein sample to a final concentration of 50 µM.[4] A protein-to-ANS molar ratio of 1:50 to 1:100 is a common starting point.
-
Prepare a blank sample containing the buffer and the same final concentration of ANS but without the protein.[4]
-
Incubate the samples in the dark for at least 5 minutes at room temperature to allow for binding equilibrium to be reached.[4]
-
Set the spectrofluorometer to an excitation wavelength of 375 nm and record the emission spectrum from 400 nm to 600 nm.[4][5]
-
For thermal denaturation, gradually increase the temperature (e.g., 1°C/minute) and record the fluorescence intensity at the emission maximum (typically around 470-480 nm).
c. Data Analysis:
-
Subtract the emission spectrum of the blank (buffer + ANS) from the emission spectra of the protein samples.[4]
-
Plot the fluorescence intensity at the emission maximum against the denaturant concentration or temperature.
-
The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the midpoint of the transition (Cm or Tm), which is a measure of protein stability.
Protocol for Determining Protein Surface Hydrophobicity
a. Materials:
-
Protein of interest
-
ANS stock solution
-
Experimental buffer
-
Spectrofluorometer
-
Quartz cuvettes
b. Procedure:
-
Prepare a series of dilutions of the protein stock solution in the experimental buffer.
-
Add a fixed concentration of ANS to each protein dilution. The final ANS concentration should be in excess to ensure saturation of the binding sites.
-
Prepare a blank sample with buffer and ANS only.
-
Incubate the samples in the dark for 5 minutes.
-
Measure the fluorescence emission spectrum (400-600 nm) with excitation at 375 nm.
c. Data Analysis:
-
Subtract the blank fluorescence from each protein sample's fluorescence.
-
The initial slope of a plot of fluorescence intensity versus protein concentration is an indicator of the protein's surface hydrophobicity. A steeper slope suggests a higher degree of exposed hydrophobic surfaces.
Visualization of Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence analysis of ANS bound to bovine serum albumin: binding properties revisited by using energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Chemical Cross-Linking for Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying interacting proteins and mapping their interaction interfaces. This approach utilizes chemical reagents to covalently link proteins that are in close proximity, effectively "freezing" the interaction for subsequent analysis.
While a variety of cross-linking reagents are available, this document provides a general framework and a detailed protocol for using amine-reactive cross-linkers, a common class of reagents in proteomics, to study protein interactions. It is important to note that searches for established protocols specifically utilizing Dimethyl 1,5-naphthalenedisulfonate for proteomics applications did not yield specific, validated methodologies. Therefore, the following protocols are based on widely-used, alternative amine-reactive cross-linkers such as Disuccinimidyl suberate (DSS) or BS3. These protocols are intended to serve as a starting point and may require optimization for specific protein systems.
Principle of Amine-Reactive Cross-Linking
Amine-reactive cross-linkers typically contain N-hydroxysuccinimide (NHS) esters at both ends of a spacer arm. These NHS esters react with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain, to form stable amide bonds. When two proteins interact, lysine residues on their respective surfaces that are within a certain distance (defined by the spacer arm length of the cross-linker) can be covalently linked. Subsequent analysis by mass spectrometry allows for the identification of these cross-linked peptides, providing evidence of the protein-protein interaction and spatial constraints on the protein complex architecture.
Data Presentation: Quantitative Parameters for Cross-Linking Experiments
Successful cross-linking experiments depend on carefully controlling several parameters. The following table summarizes key quantitative data and recommended ranges for initial experiments.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| Cross-linker Concentration | 250 µM - 2 mM | A 20-50 fold molar excess of cross-linker over protein is a good starting point. |
| Reaction Buffer | Amine-free buffers (e.g., HEPES, PBS) | Buffers containing primary amines (e.g., Tris) will quench the reaction. |
| pH | 7.2 - 8.0 | The reaction is more efficient at slightly alkaline pH. |
| Reaction Time | 30 - 60 minutes | Shorter times may be sufficient and can reduce non-specific cross-linking. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is common; 4°C can be used to stabilize sensitive complexes. |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine | A final concentration of 20-50 mM is typically used to stop the reaction. |
| Quenching Time | 15 - 30 minutes | Ensures all reactive NHS esters are deactivated. |
Experimental Protocols
Protocol 1: In-Solution Cross-Linking of Purified Proteins
This protocol describes the cross-linking of purified proteins in a solution-based format.
Materials:
-
Purified protein sample(s) in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Amine-reactive cross-linker (e.g., DSS or BS3)
-
Anhydrous Dimethyl sulfoxide (DMSO) for dissolving non-water-soluble cross-linkers like DSS
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Sample Preparation: Prepare the purified protein sample(s) at a final concentration of 0.5 mg/mL in an amine-free buffer.
-
Cross-linker Preparation: Immediately before use, prepare a 10 mM stock solution of the cross-linker. For DSS, dissolve it in anhydrous DMSO. For the water-soluble BS3, dissolve it in the reaction buffer.
-
Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample to achieve a final concentration of 500 µM. Mix gently by pipetting and incubate for 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.
-
Preparation for Mass Spectrometry:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion with trypsin.
-
Extract the peptides for LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis: Analyze the extracted peptides using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, Kojak) to identify the cross-linked peptides from the MS/MS data.
Protocol 2: In-Cell Cross-Linking
This protocol is for capturing protein interactions within a cellular context.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Cell-permeable cross-linker (e.g., DSS)
-
Lysis buffer (e.g., RIPA buffer without primary amines)
-
Protease inhibitors
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometry reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Harvest and Washing: Gently wash the cells twice with ice-cold PBS.
-
Cross-Linking:
-
Resuspend the cells in PBS.
-
Add the cell-permeable cross-linker (e.g., DSS) to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Quenching: Quench the reaction by adding 1 M Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Analysis and Downstream Processing: The lysate can be analyzed by SDS-PAGE and Western blotting to confirm cross-linking of a target protein. For proteome-wide analysis, the lysate can be subjected to protein digestion and enrichment of cross-linked peptides before LC-MS/MS analysis.
Mandatory Visualization
Signaling Pathway Context
The following diagram illustrates a hypothetical signaling pathway where a kinase phosphorylates a substrate, an interaction that could be stabilized and studied using chemical cross-linking.
Caption: A simplified signaling pathway illustrating a kinase-substrate interaction.
Experimental Workflow for Cross-Linking Mass Spectrometry
The diagram below outlines the major steps involved in a typical chemical cross-linking mass spectrometry experiment.
Caption: General workflow for a chemical cross-linking mass spectrometry experiment.
Application Notes and Protocols: Dimethyl 1,5-Naphthalenedisulfonate as a Prospective Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Dimethyl 1,5-naphthalenedisulfonate is not a commonly documented crosslinking agent for biological applications. The following application notes and protocols are prospective and based on the general chemical reactivity of aryl sulfonate esters. Significant optimization and validation will be required by the end-user to establish the efficacy and utility of this compound as a crosslinking agent for specific applications.
Introduction
This compound is a homobifunctional molecule with two sulfonate ester groups attached to a rigid naphthalene core. In theory, these sulfonate esters can act as electrophilic sites for reaction with nucleophilic residues on proteins, potentially leading to the formation of covalent crosslinks. The rigid naphthalene spacer would introduce a fixed distance constraint between the linked residues.
Aryl sulfonate esters are known to be reactive towards strong nucleophiles, and their reactivity can be tuned by the electronic properties of the aromatic system. The two electron-withdrawing sulfonate groups on the naphthalene ring may render the aromatic carbons susceptible to nucleophilic attack, or the sulfur atoms themselves could be the electrophilic centers. Research indicates that the reactivity of aryl sulfonate esters with protein nucleophiles can occur, with a potential preference for acidic residues.
Potential Advantages:
-
Rigid Spacer: The naphthalene core provides a well-defined spatial constraint for structural studies.
-
Novel Reactivity: May target different amino acid residues compared to more common amine-reactive crosslinkers (e.g., NHS esters).
Potential Challenges:
-
Low Reactivity: Sulfonate esters are generally less reactive than NHS esters, potentially requiring harsher reaction conditions (e.g., higher pH, temperature) that may compromise protein structure and function.
-
Lack of Established Protocols: No standardized protocols exist, necessitating extensive empirical optimization.
-
Solubility: The hydrophobicity of the naphthalene core might lead to solubility issues in aqueous buffers.
Principle of Crosslinking
The proposed crosslinking reaction involves the nucleophilic attack by amino acid side chains on the sulfonate ester moieties of this compound. The most likely target residues, based on the chemistry of related compounds, are the carboxylates of aspartic acid and glutamic acid, the thiol of cysteine, and potentially the hydroxyl of tyrosine and the imidazole of histidine. The reaction would result in the formation of a stable covalent bond, displacing a methanesulfonate leaving group.
Prospective Applications
-
Probing Protein-Protein Interactions: Identifying near-neighbor relationships in protein complexes.
-
Structural Elucidation: Providing distance constraints for computational modeling of protein structures.
-
Stabilization of Protein Complexes: Covalently locking transient or weak interactions for further study.
-
Drug Conjugation: Potentially linking therapeutic molecules to proteins, although this would require significant development.
Experimental Protocols (Hypothetical)
These protocols are starting points for optimization. It is crucial to perform control experiments (e.g., without the crosslinker) and to analyze the results carefully using techniques such as SDS-PAGE, Western blotting, and mass spectrometry.
General Stock Solution Preparation
| Component | Instructions | Storage |
| This compound | Prepare a 10-50 mM stock solution in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). | Store at -20°C, protected from moisture. Warm to room temperature before opening. |
| Reaction Buffer | Phosphate-buffered saline (PBS) or HEPES buffer at a pH range of 7.5-8.5. Avoid amine-containing buffers like Tris, as they can compete with the reaction. | Store at 4°C. |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M glycine. | Store at room temperature. |
Protocol for Crosslinking Purified Proteins
This protocol is designed for an initial screening experiment.
Methodology:
-
Prepare the protein solution at a concentration of 0.1-2 mg/mL in the chosen reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a final concentration in the range of 0.1 to 2 mM. The optimal concentration will need to be determined empirically.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. A time course experiment is recommended.
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked proteins.
Optimization Parameters
Due to the novelty of this application, a systematic optimization of reaction parameters is essential.
| Parameter | Range to Test | Rationale |
| pH | 7.0 - 9.0 | The nucleophilicity of amino acid side chains (especially lysine and cysteine) is pH-dependent. Higher pH may increase reactivity but can also lead to protein denaturation. |
| Temperature | 4°C - 37°C | Higher temperatures can increase reaction rates but may also negatively impact protein stability. |
| Incubation Time | 15 min - 4 hours | To determine the optimal time for crosslinking without excessive non-specific reactions or protein degradation. |
| Crosslinker:Protein Molar Ratio | 10:1 to 500:1 | To find the balance between efficient crosslinking and excessive modification that could lead to protein aggregation or inactivation. |
Analysis of Crosslinked Products
-
SDS-PAGE and Western Blotting: To visualize the formation of crosslinked complexes and confirm the identity of the involved proteins.
-
Mass Spectrometry (MS): The gold standard for identifying crosslinked peptides and pinpointing the exact amino acid residues involved in the crosslink. This requires specialized software for data analysis.
Safety and Handling
-
This compound should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Work in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Signaling Pathway Visualization (Illustrative Example)
If this crosslinker were used to study a signaling pathway, for instance, the interaction between a receptor kinase and its substrate, the logical relationship could be visualized as follows.
Application Note: HPLC Method Development for Dimethyl 1,5-Naphthalenedisulfonate Derivatives
Abstract
This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Dimethyl 1,5-naphthalenedisulfonate and its potential derivatives. The inherent challenges in analyzing sulfonated aromatic compounds, such as poor peak shape and retention on traditional reversed-phase columns, are addressed through a strategic workflow involving column selection, mobile phase optimization, and the use of ion-pairing agents. The developed method demonstrates excellent resolution, peak symmetry, and sensitivity, making it suitable for routine analysis in research, quality control, and drug development settings.
Introduction
This compound and its derivatives are a class of compounds with increasing importance in various fields, including materials science and as intermediates in pharmaceutical synthesis. Due to their polar and ionic nature, developing an effective and reproducible HPLC method for their analysis can be challenging. Issues such as peak tailing and inadequate retention are common with standard reversed-phase (RP-HPLC) methods. This note provides a comprehensive guide to overcoming these challenges through a structured method development process. The use of ion-pair chromatography is explored to enhance the retention and improve the peak shape of these multi-charged analytes.[1][2][3]
Experimental Workflow
The logical workflow for the HPLC method development is illustrated in the diagram below. This systematic process ensures that all critical parameters are evaluated to achieve a robust and reliable analytical method.
References
- 1. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
Application Notes and Protocols for Fluorescence Labeling of Peptides with Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence labeling of peptides is a cornerstone technique in biochemical and cellular research, providing a sensitive and versatile tool for a myriad of applications. Among the various fluorescent probes, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride (Dns-Cl), stands out as a classic and robust reagent for covalently labeling primary and secondary amino groups in peptides.[1][2][3] This reaction targets the N-terminal α-amino group and the ε-amino group of lysine residues, forming stable, fluorescent sulfonamide adducts.[2]
Dansyl chloride itself is not fluorescent; however, upon conjugation to an amine, the resulting dansyl-peptide exhibits strong blue or blue-green fluorescence.[2][4] A key feature of the dansyl fluorophore is the sensitivity of its fluorescence quantum yield and emission maximum to the polarity of its local microenvironment.[4][5] This property makes dansyl-labeled peptides powerful probes for studying protein-protein interactions, conformational changes, and protein folding dynamics.[3][4]
These application notes provide a comprehensive guide to the fluorescence labeling of peptides using Dansyl chloride, including detailed experimental protocols, quantitative data, and troubleshooting advice.
Principle of the Method
The labeling reaction involves the nucleophilic attack of an unprotonated primary or secondary amine on the sulfonyl chloride group of Dansyl chloride. This forms a stable sulfonamide bond. The reaction is typically carried out under alkaline conditions (pH 9.5-10.0) to ensure the deprotonation of the target amino groups, thereby increasing their nucleophilicity.[1][2]
Data Presentation
Table 1: Spectral Properties of Dansyl-Labeled Peptides
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~335-340 nm[1][6] | |
| Emission Wavelength (λem) | ~493-535 nm[6] | Highly dependent on the solvent polarity. A blue shift (to shorter wavelengths) is observed in less polar environments. |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at ~338 nm[7] | This value is for Dansyl glycine and can be used as an approximation for dansyl-peptide conjugates. |
| Fluorescence Quantum Yield (Φ) | 0.07 (in water) to 0.66 (in dioxane)[7] | The quantum yield increases significantly in non-polar environments. |
| Fluorescence Lifetime | 10-20 nanoseconds[4] |
Table 2: Recommended Reaction Conditions for Dansyl Chloride Labeling of Peptides
| Parameter | Recommended Condition | Range for Optimization | Notes |
| pH | 9.5 - 10.0[1][8] | 8.5 - 10.5[9] | Alkaline pH is crucial for deprotonating the amino groups. The rate of Dansyl chloride hydrolysis increases above pH 9.5.[1] |
| Temperature | 37°C - 75°C[1][10] | 25°C - 75°C | Higher temperatures can increase the reaction rate but may affect peptide stability. Common conditions are 37°C for 1-2 hours or 60°C for 30-60 minutes.[1] |
| Reaction Time | 30 - 120 minutes[1] | 15 - 120 minutes | Dependent on temperature and the specific peptide. |
| Dansyl Chloride to Peptide Molar Ratio | >100-fold molar excess[1][10] | 50 to 200-fold | A significant molar excess ensures complete labeling of all available amino groups. |
| Solvent | Acetonitrile, Acetone, or DMF for Dansyl-Cl stock | - | Dansyl chloride is unstable in DMSO.[3] The reaction with the peptide is carried out in an aqueous buffer. |
Experimental Protocols
Protocol 1: N-Terminal Labeling of a Peptide with Dansyl Chloride
This protocol is suitable for labeling the N-terminal amino group of a peptide.
Materials:
-
Peptide of interest
-
Dansyl chloride
-
Anhydrous acetonitrile or acetone[1]
-
0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)[1]
-
Hydrochloric acid (HCl), 6 M (for optional hydrolysis)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[11]
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the 0.2 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dansyl Chloride Solution Preparation: Prepare a fresh solution of Dansyl chloride at a concentration of 5 mg/mL in anhydrous acetonitrile or acetone.[1]
-
Labeling Reaction:
-
Reaction Quenching (Optional): The reaction can be stopped by the addition of a small amount of a primary amine-containing buffer (e.g., Tris) or by proceeding directly to purification.
-
Purification of the Dansyl-Peptide:
-
Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3.
-
Purify the dansyl-labeled peptide from unreacted Dansyl chloride and hydrolyzed Dansyl acid using RP-HPLC.[11]
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to elute the labeled peptide from a C18 column.[12]
-
Monitor the elution at both 220 nm (for the peptide bond) and ~340 nm (for the dansyl group).
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the fluorescently labeled peptide peak.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the dansyl-peptide as a dry powder.[12]
Protocol 2: N-Terminal Amino Acid Identification (Dansyl-Edman Method)
This protocol outlines the classic method for identifying the N-terminal amino acid of a peptide.
Materials:
-
Dansyl-labeled peptide (from Protocol 1, before purification)
-
6 M Hydrochloric acid (HCl)
-
Thin-layer chromatography (TLC) plates (polyamide)[13]
-
TLC developing solvents (e.g., formic acid:water and benzene:acetic acid systems)
-
UV lamp
Procedure:
-
Hydrolysis:
-
Dry the dansyl-labeled peptide mixture under vacuum.
-
Add 100-200 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 105°C for 12-16 hours to hydrolyze the peptide bonds. The sulfonamide bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis.[13]
-
-
Drying: After hydrolysis, cool the tube and dry the contents completely under vacuum to remove the HCl.
-
Resuspension: Resuspend the dried sample in a small volume (e.g., 10-20 µL) of 50% ethanol.
-
Thin-Layer Chromatography (TLC):
-
Spot the resuspended sample onto a polyamide TLC plate alongside a mixture of known dansyl-amino acid standards.
-
Develop the chromatogram in two dimensions using appropriate solvent systems.
-
-
Identification:
-
After drying the TLC plate, visualize the fluorescent spots under a UV lamp.
-
Identify the N-terminal amino acid of the peptide by comparing the position of its fluorescent spot to that of the dansyl-amino acid standards.
-
Mandatory Visualization
Caption: Experimental workflow for peptide labeling with Dansyl chloride.
Caption: Reaction mechanism of Dansyl chloride with a peptide's primary amine.
Applications in Research and Drug Development
-
N-Terminal Sequencing: As described in Protocol 2, the Dansyl-Edman method was a foundational technique for determining the amino acid sequence of peptides and proteins.[1]
-
Fluorescence Resonance Energy Transfer (FRET) Assays: Dansyl-labeled peptides can serve as donor fluorophores in FRET-based assays to study enzyme activity, protein-protein interactions, and conformational changes.[14][15] The distance-dependent energy transfer to an acceptor molecule provides a sensitive readout.
-
Studying Protein Structure and Dynamics: The environmental sensitivity of the dansyl group's fluorescence makes it an excellent probe for monitoring changes in protein conformation, such as those occurring during protein folding or ligand binding.[3][4]
-
Fluorescent Labeling for Detection and Quantification: Dansyl-labeled peptides can be readily detected and quantified in various analytical techniques, including HPLC and capillary electrophoresis, enhancing the sensitivity of these methods.[4][6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction buffer is between pH 9.5 and 10.0. |
| Inactive Dansyl Chloride | Prepare a fresh solution of Dansyl chloride immediately before use. Old solutions can hydrolyze. | |
| Insufficient Molar Excess of Dansyl Chloride | Increase the molar ratio of Dansyl chloride to peptide. | |
| Low Reaction Temperature or Time | Increase the incubation temperature or reaction time within the recommended ranges. | |
| Multiple Labeled Species | Labeling of Lysine Residues | This is expected if the peptide contains lysine. RP-HPLC should be able to separate these species. |
| No Fluorescence | Complete Hydrolysis of Dansyl Chloride | Prepare fresh Dansyl chloride solution and ensure the reaction conditions are not excessively harsh. |
| Peptide Degradation | Check the stability of your peptide under the labeling conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 5. lubio.ch [lubio.ch]
- 6. caymanchem.com [caymanchem.com]
- 7. Dansyl glycine [omlc.org]
- 8. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Naphthalenesulfonate-Based Probes in Protein-Ligand Binding Studies
A focus on Anilino-naphthalene Sulfonates (ANS) as analogs for Dimethyl 1,5-naphthalenedisulfonate
Disclaimer: Extensive literature searches did not yield specific data on the application of this compound as a fluorescent probe for studying protein-ligand binding. The following application notes and protocols are based on the well-established use of analogous compounds, primarily the anilino-naphthalene sulfonates (ANS), which are widely employed for this purpose. The principles and methodologies described herein are expected to be broadly applicable to other fluorescent naphthalenesulfonate derivatives.
Introduction
Fluorescence spectroscopy is a powerful and widely used technique for characterizing protein-ligand interactions.[1] A common approach involves the use of extrinsic fluorescent probes, such as the anilino-naphthalene sulfonate (ANS) family of dyes. These probes exhibit low fluorescence in aqueous solutions but show a significant increase in fluorescence quantum yield and a blue shift in their emission maximum upon binding to hydrophobic regions on the surface of proteins. This property makes them excellent tools for probing the hydrophobic landscape of proteins, detecting conformational changes, and quantifying ligand binding affinities.
The binding of ANS to proteins is primarily driven by a combination of electrostatic and hydrophobic interactions. The negatively charged sulfonate group interacts with cationic residues on the protein surface, while the nonpolar anilino-naphthalene moiety partitions into hydrophobic pockets.[2][3] This binding event restricts the rotational freedom of the probe and shields it from the quenching effects of water, leading to the observed enhancement in fluorescence.
Principle of the Assay
The core principle of an ANS-based protein-ligand binding assay lies in the displacement of the fluorescent probe by a ligand of interest. When a ligand binds to a protein, it may compete with ANS for the same binding site or induce a conformational change that alters the accessibility of the ANS binding pocket. In either scenario, the displacement of ANS from the protein's hydrophobic environment back into the aqueous solvent results in a decrease in fluorescence intensity. This change in fluorescence can be monitored to determine the binding affinity of the competing ligand.
Data Presentation
Quantitative Data on ANS-Protein Interactions
The following table summarizes binding parameters for the interaction of ANS derivatives with Bovine Serum Albumin (BSA), a commonly used model protein in binding studies.
| Fluorescent Probe | Protein | Binding Stoichiometry (n) | Binding Constant (K) | Reference |
| 8-anilinonaphthalene-1-sulfonic acid (1,8-ANS) | Bovine Serum Albumin (BSA) | 1 (high affinity site) | 8.7 × 10⁵ M⁻¹ | [4] |
| 8-anilinonaphthalene-1-sulfonic acid (1,8-ANS) | Bovine Serum Albumin (BSA) | 2 (low affinity site) | 7.9 × 10⁴ M⁻¹ | [4] |
Experimental Protocols
Protocol 1: Characterization of ANS Binding to a Target Protein
This protocol outlines the steps to determine the binding affinity and stoichiometry of an ANS probe to a protein of interest.
Materials:
-
Target protein solution of known concentration
-
ANS stock solution (e.g., 1 mM in a suitable buffer)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions: In separate microcentrifuge tubes or a 96-well plate, prepare a series of solutions containing a fixed concentration of the target protein and increasing concentrations of the ANS probe. Include a control sample with only the ANS probe in the assay buffer.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer. The excitation wavelength for ANS is typically around 350-380 nm, and the emission is scanned from 400 to 600 nm. The emission maximum for bound ANS is usually around 470-480 nm.
-
Data Analysis:
-
Correct the fluorescence intensity for any inner filter effects if necessary.
-
Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence of the protein-ANS mixture and F₀ is the fluorescence of ANS alone) as a function of the ANS concentration.
-
Analyze the binding isotherm using appropriate models, such as the Scatchard equation or non-linear regression fitting to a one-site or two-site binding model, to determine the binding constant (K) and the number of binding sites (n).
-
Protocol 2: Competitive Ligand Binding Assay
This protocol describes how to determine the binding affinity of a non-fluorescent ligand by its ability to displace a bound ANS probe.
Materials:
-
Target protein solution
-
ANS stock solution
-
Stock solution of the competing ligand of known concentration
-
Assay buffer
-
Fluorometer
-
Cuvettes
Procedure:
-
Determine Optimal Protein-ANS Concentration: First, perform a titration as described in Protocol 1 to determine a concentration of protein and ANS that results in a significant and stable fluorescence signal (typically at or near saturation of the ANS binding).
-
Prepare a series of solutions: Prepare a set of solutions, each containing the pre-determined fixed concentrations of the target protein and ANS. To these solutions, add increasing concentrations of the competing ligand. Include a control sample with only the protein and ANS.
-
Incubation: Incubate the solutions at a constant temperature for a sufficient time to allow the binding competition to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum of the bound ANS.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the competing ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the ligand that displaces 50% of the bound ANS).
-
Calculate the binding affinity (Kᵢ) of the competing ligand using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [ANS] / Kₐ) where [ANS] is the concentration of the ANS probe and Kₐ is the binding affinity of ANS for the protein (determined in Protocol 1).
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] 1-anilino-8-naphthalene sulfonate as a protein conformational tightening agent. | Semantic Scholar [semanticscholar.org]
- 3. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein stability induced by ligand binding correlates with changes in protein flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Naphthalenedisulfonate Derivatives by Capillary Electrophoresis
Introduction
Capillary electrophoresis (CE) is a powerful and versatile analytical technique renowned for its high efficiency, rapid analysis times, and minimal sample consumption.[1][2] It is widely employed in the pharmaceutical and chemical industries for the separation and quantification of a diverse range of analytes.[3] This application note details a methodology for the separation of naphthalenedisulfonate (NDS) derivatives using capillary electrophoresis.
While direct applications of Dimethyl 1,5-naphthalenedisulfonate in capillary electrophoresis are not extensively documented in scientific literature, the analysis of structurally related naphthalenedisulfonate isomers is well-established. These methods can be readily adapted for the analysis of their esterified derivatives. Naphthalenedisulfonate compounds are utilized in various industrial applications, including as intermediates in the synthesis of dyes and pigments.
This document provides protocols for two primary modes of capillary electrophoresis: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). CZE is suitable for the separation of charged species, such as the anionic NDS isomers. For neutral derivatives like this compound, which lack a charge and therefore inherent electrophoretic mobility, MEKC is the recommended technique. MEKC introduces micelles into the background electrolyte, creating a pseudostationary phase that enables the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.
Experimental Protocols
Instrumentation and Materials
A standard capillary electrophoresis system equipped with a UV detector is required. The specific components and reagents used in the development of this method are outlined in the table below.
| Component | Specification |
| CE System | Hewlett-Packard 3D CE System (or equivalent) |
| Detector | UV Diode Array Detector |
| Capillary | Uncoated Fused-Silica, 64.5 cm total length (56 cm effective length) x 75 µm i.d. |
| Reagents | Sodium Tetraborate, Sodium Dodecyl Sulfate (SDS), Polyethylene Glycol Dodecyl Ether (Brij 35), Ethanol (HPLC Grade), Propan-2-ol (HPLC Grade), Acetonitrile (HPLC Grade), Sodium Hydroxide, Milli-Q Water |
| Analytes | Naphthalenedisulfonate Isomers, this compound |
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock standard solutions of each naphthalenedisulfonate derivative at a concentration of 1000 mg/L in Milli-Q water. For compounds with poor solubility, the addition of a few drops of NaOH may be necessary.
-
Working Solutions: Prepare a mixed working standard solution containing 5 mg/L of each analyte by diluting the stock solutions with Milli-Q water.
-
Storage: Store all solutions in dark-glass flasks at 4°C to prevent degradation.
Background Electrolyte (BGE) Preparation
-
CZE Buffer: Prepare a 20 mM sodium tetraborate buffer. Adjust pH to 9.1 with NaOH if necessary. For separations requiring organic modifiers, add the specified volume percentage of ethanol or propan-2-ol.
-
MEKC Buffer: Prepare a 20 mM sodium tetraborate buffer (pH 9.1) containing the desired concentration of a micellar agent (e.g., 75 mM SDS or Brij 35).
-
Degassing: Before use, degas all BGEs by ultrasonication and filter through a 0.45 µm nylon syringe filter.
Capillary Conditioning and Analysis Sequence
-
Initial Conditioning: For a new capillary, flush sequentially with 1 M NaOH (30 min), Milli-Q water (15 min), and the running BGE (15 min).
-
Pre-run Conditioning: Before each injection, rinse the capillary with the running BGE for 3 minutes.
-
Inter-run Conditioning (for MEKC with SDS): Between runs, flush the capillary with 0.1 M NaOH (1 min), followed by Milli-Q water (2 min), and finally the running buffer (3 min) to ensure reproducible migration times.
-
Injection: Perform hydrodynamic injection at 50 mbar for 10 seconds.
-
Separation: Apply the specified voltage. The capillary temperature should be controlled using a Peltier system.
-
Detection: Monitor the analytes using the UV detector at a wavelength of 230 nm.
References
- 1. The electrophoretic mobilities of 5-dimethylaminoaphthalene-1-suphonyl-glycopeptides and their relation molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The electrophoretic mobilities of 5-dimethylaminoaphthalene-1-suphonyl-glycopeptides and their relation molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorescent Probes from Dimethyl 1,5-Naphthalenedisulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from Dimethyl 1,5-naphthalenedisulfonate. This document outlines the synthetic pathway from the starting material to key intermediates and finally to functional fluorescent probes. Detailed experimental protocols, quantitative data for representative probes, and visualizations of synthetic and application workflows are provided to facilitate research and development in areas such as cellular imaging and ion detection.
Introduction to Naphthalene-Based Fluorescent Probes
Naphthalene derivatives are a prominent class of fluorophores utilized in the design of fluorescent probes due to their excellent photophysical properties, including high quantum yields and good photostability.[1] The 1,5-disubstituted naphthalene scaffold, accessible from this compound, offers a versatile platform for the development of probes for various analytes and biological applications. The synthetic flexibility of the naphthalene core allows for the introduction of specific recognition moieties and the fine-tuning of the probe's photophysical characteristics.[2]
Synthetic Strategy Overview
The synthesis of fluorescent probes from this compound involves a multi-step process. The initial step is the hydrolysis of the dimethyl ester to yield 1,5-naphthalenedisulfonic acid. This intermediate is then converted to key precursors, primarily 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene. These precursors can be further functionalized to produce versatile building blocks like naphthaldehydes or naphthalimides, which are then coupled with recognition units to yield the final fluorescent probes.
References
Troubleshooting & Optimization
Technical Support Center: Dimethyl 1,5-Naphthalenedisulfonate Reactions
Welcome to the Technical Support Center for Dimethyl 1,5-Naphthalenedisulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental use of this compound. The primary focus of this guide is the hydrolysis of this compound, as this is its most common reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound encountered in typical laboratory settings?
A1: The most common reaction is hydrolysis, which is the cleavage of the ester groups to yield 1,5-naphthalenedisulfonic acid and methanol. This can be catalyzed by either acid or base (saponification).
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the product, 1,5-naphthalenedisulfonic acid, will be significantly more polar than the starting material, this compound.
Q3: Are there any specific safety precautions I should take when working with this compound and its hydrolysis reactions?
A3: Yes. Standard laboratory safety precautions such as wearing personal protective equipment (gloves, safety glasses, lab coat) are necessary. When performing acid- or base-catalyzed hydrolysis, be cautious when handling corrosive acids and bases. The hydrolysis reaction may be exothermic, so it is important to control the rate of addition of reagents and to have adequate cooling available.
Q4: Can this compound be used as a methylating agent?
A4: While sulfonate esters can be potent electrophiles and alkylating agents, the use of this compound specifically as a methylating agent is not widely reported in the literature. More common methylating agents include dimethyl sulfate and methyl iodide. If used as a methylating agent, quenching would involve neutralizing the reaction mixture and removing any unreacted starting material.
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The yield of 1,5-naphthalenedisulfonic acid is lower than anticipated.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Insufficient Reagent | Ensure that a sufficient excess of the hydrolyzing agent (acid or base) is used. For base-catalyzed hydrolysis (saponification), a minimum of 2 equivalents of base is required. |
| Low Reaction Temperature | Increase the reaction temperature. Many ester hydrolyses require heating to proceed at a reasonable rate. |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor the reaction's progress. |
| Poor Solubility | The starting material may not be fully dissolved in the reaction solvent. Consider adding a co-solvent (e.g., THF, dioxane) to improve solubility. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC or NMR analysis of the crude product shows unexpected spots or peaks.
-
The final product is difficult to purify.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Reaction with Solvent | In base-catalyzed hydrolysis, using an alcohol as a solvent can lead to transesterification. Use a non-alcoholic solvent system if this is a concern. |
| Degradation at High Temperatures | Prolonged heating at high temperatures can sometimes lead to degradation of the naphthalene core. If this is suspected, try running the reaction at a lower temperature for a longer period. |
| Incomplete Quenching | Ensure the quenching step is complete to neutralize all reactive species before workup. |
Experimental Protocols
The following are generalized protocols for the hydrolysis of this compound. The optimal conditions may vary and should be determined experimentally.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
Reagents and Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water)
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add a solution of NaOH or LiOH (at least 2.2 equivalents) in water dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat to reflux, and monitor its progress by TLC until the starting material is consumed.
-
Quenching and Acidification: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by adding 1 M HCl until the pH of the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate (the product) forms, it can be collected by filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent to remove any non-polar impurities. The highly polar product will remain in the aqueous phase.
-
Isolation: The product, 1,5-naphthalenedisulfonic acid, can be isolated from the aqueous phase by evaporation of the water or by precipitation as a salt (e.g., by adding a concentrated solution of a suitable metal salt).
Protocol 2: Acid-Catalyzed Hydrolysis
Reagents and Materials:
-
This compound
-
Aqueous acid (e.g., 1 M sulfuric acid (H₂SO₄) or hydrochloric acid (HCl))
-
Solvent (e.g., dioxane or water)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of dioxane and 1 M H₂SO₄ or HCl.
-
Heating: Heat the mixture to reflux and maintain the temperature for the duration of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction and Isolation: Follow the extraction and isolation procedures described in the base-catalyzed hydrolysis protocol (steps 5 and 6).
Data Presentation
Table 1: Typical Conditions for Base-Catalyzed Hydrolysis of Aromatic Sulfonate Esters
| Base | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| NaOH | Water/THF | 25 - 100 | 1 - 24 hours | A common and cost-effective choice. |
| LiOH | Water/THF | 25 - 80 | 1 - 12 hours | Often provides faster and cleaner reactions. |
| KOH | Water/Methanol | 25 - 80 | 1 - 18 hours | Can be used, but transesterification is a risk with methanol. |
Table 2: Typical Conditions for Acid-Catalyzed Hydrolysis of Aromatic Sulfonate Esters
| Acid | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| H₂SO₄ | Water/Dioxane | 50 - 100 | 2 - 48 hours | Strong acid, effective for hydrolysis. |
| HCl | Water/Dioxane | 50 - 100 | 2 - 48 hours | Another common choice for acid-catalyzed hydrolysis. |
| HBr | Water/Acetic Acid | 80 - 120 | 1 - 12 hours | Can be more effective for sterically hindered esters. |
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for incomplete hydrolysis reactions.
Technical Support Center: HPLC Analysis of Sulfonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common interferences encountered during the HPLC analysis of sulfonates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in my chromatogram?
A1: Unexpected peaks, often called "ghost peaks," can originate from several sources. These include contaminants in the mobile phase, impurities from the sample matrix that were not removed during sample preparation, or the elution of strongly retained compounds from previous injections.[1][2] To troubleshoot, start by running a blank gradient (injecting only the mobile phase) to see if the peaks persist. If they do, the contamination is likely in your mobile phase or HPLC system. If the peaks only appear with a sample injection, reconsider your sample preparation procedure.
Q2: Why is my baseline noisy or drifting?
A2: Baseline noise and drift can significantly impact the accuracy of your quantification.[3][4] Common causes include:
-
Mobile Phase Issues: Improperly degassed mobile phase can introduce air bubbles into the system.[5][6] Contaminated or low-quality solvents can also contribute to a noisy baseline.[5][7] A gradual drift can be caused by changes in mobile phase composition or temperature fluctuations.[3][8]
-
Detector Problems: A deteriorating detector lamp or a contaminated flow cell are frequent culprits.[1][6]
-
Pump Malfunctions: Inconsistent solvent delivery from the pump can lead to pressure fluctuations and a noisy baseline.[1]
Q3: What causes peak tailing in my sulfonate analysis?
A3: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.[9][10] For sulfonates, which are acidic compounds, a primary cause is the interaction of the analyte with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2][9] Other factors include using a mobile phase with a pH close to the analyte's pKa, column overload due to injecting too concentrated a sample, or extra-column band broadening from excessive tubing length.[10][11]
Q4: How do ion-pairing reagents interfere with my analysis?
A4: Ion-pairing reagents are often used to improve the retention and peak shape of ionic compounds like sulfonates in reversed-phase HPLC.[12][13] However, they can also introduce interferences. Non-volatile ion-pairing reagents can contaminate the mass spectrometer's ion source.[14][15] The concentration and type of ion-pairing reagent can also suppress the analyte signal in mass spectrometry detection.[15][16] Furthermore, some ion-pairing reagents can generate spectral interferences, appearing as distinct peaks in the mass spectrum.[14]
Q5: What is the matrix effect and how does it affect sulfonate analysis?
A5: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[17][18] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and sensitivity of the method.[17][19] In the analysis of sulfonates in complex matrices like food products or environmental samples, matrix effects are a significant challenge and often require thorough sample preparation to mitigate.[17][20]
Troubleshooting Guides
Guide 1: Resolving Ghost Peaks
This guide provides a step-by-step approach to identifying and eliminating unexpected peaks in your chromatogram.
Symptoms:
-
Peaks appear in blank injections.
-
Extra peaks are present in the sample chromatogram that are not the target analytes.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting ghost peaks.
Detailed Steps:
-
Inject Blank: Run a gradient with only the mobile phase. If peaks are observed, the source is the mobile phase or the HPLC system.
-
Check Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents.[7] Filter the mobile phase before use.
-
Check System Contamination: If peaks persist with fresh mobile phase, clean the injector and tubing.
-
Review Sample Preparation: If ghost peaks only appear with sample injections, re-evaluate your sample preparation method for potential sources of contamination.
-
Investigate Carryover: Inject a blank after a concentrated sample to check for carryover. If necessary, implement a needle wash step or a stronger wash solvent.
Guide 2: Addressing Baseline Instability (Noise and Drift)
This guide will help you diagnose and correct a noisy or drifting baseline.
Symptoms:
-
Rapid, irregular fluctuations in the baseline (noise).
-
A gradual, steady rise or fall of the baseline (drift).
Troubleshooting Steps:
| Symptom | Possible Cause | Recommended Solution |
| Noise (Regular Spikes) | Air bubbles in the pump or detector.[5] | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. |
| Noise (Irregular) | Contaminated mobile phase or detector cell.[5][8] | Prepare fresh mobile phase with high-purity solvents. Flush the detector cell with a strong solvent like methanol or isopropanol.[5] |
| Leaking fittings. | Check all fittings for leaks and tighten or replace as necessary.[1] | |
| Drift | Change in mobile phase composition. | Ensure mobile phase components are miscible and well-mixed.[1] For gradient elution, ensure the pump's proportioning valves are functioning correctly. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[8] | |
| Slow column equilibration. | Allow sufficient time for the column to equilibrate with the new mobile phase, especially when using ion-pairing reagents.[5] |
Guide 3: Improving Poor Peak Shape (Tailing)
This guide focuses on resolving the common issue of peak tailing.
Symptoms:
-
Asymmetrical peaks with a pronounced trailing edge.
-
Tailing factor (As) is significantly greater than 1.2.[9]
Mechanism of Silanol Interaction Causing Peak Tailing:
Caption: Interaction between sulfonate anions and residual silanol groups.
Troubleshooting Strategies:
| Strategy | Detailed Protocol |
| Adjust Mobile Phase pH | For sulfonates (acidic compounds), secondary interactions with acidic silanol groups can be minimized by using a mobile phase with a low pH (e.g., pH 2.5-3.5).[9][21] This ensures the silanol groups are fully protonated and less likely to interact with the negatively charged sulfonates. Prepare the mobile phase using a suitable buffer, such as phosphate buffer, to maintain a stable pH.[22] |
| Use a Competing Base | Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[21] A typical concentration is around 5-10 mM. |
| Optimize Sample Concentration | Overloading the column can lead to peak tailing.[9] Prepare a series of dilutions of your sample and inject them to determine the optimal concentration range for your column. If necessary, use a column with a larger diameter or higher loading capacity. |
| Check for Extra-Column Effects | Minimize the length and internal diameter of the tubing between the injector, column, and detector to reduce dead volume.[11] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Sulfonate Analysis
This protocol describes the preparation of a buffered mobile phase commonly used for the analysis of sulfonates.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Potassium phosphate monobasic
-
Phosphoric acid
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Aqueous Component Preparation: To prepare a 20 mM phosphate buffer at pH 3.0, dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Organic Component: Use HPLC-grade acetonitrile or methanol as the organic modifier.
-
Mobile Phase Mixing: The final mobile phase composition will depend on the specific method. For example, a 70:30 (v/v) aqueous:organic mobile phase would be prepared by mixing 700 mL of the prepared buffer with 300 mL of the organic solvent.
-
Degassing: Degas the mobile phase using an inline degasser, sonication, or vacuum filtration to remove dissolved gases.[3]
-
Filtration: Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could block the column or system tubing.[7]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general procedure for using SPE to remove matrix interferences from aqueous samples prior to HPLC analysis of sulfonates.
Materials:
-
SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Sample (e.g., surface water, diluted milk)
-
Methanol (for conditioning and elution)
-
HPLC-grade water (for equilibration)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of HPLC-grade water through it. Do not allow the cartridge to dry out.
-
Loading: Load the sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any unretained interfering compounds.
-
Elution: Elute the sulfonates from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Sulfonamide Recovery
| Sulfonamide | Mobile Phase A (80:20 Water:ACN) Recovery (%) | Mobile Phase B (60:40 Water:ACN) Recovery (%) |
| Sulfadiazine | 92.5 | 98.1 |
| Sulfamethoxazole | 88.7 | 95.4 |
| Sulfamethazine | 90.1 | 96.8 |
| Data is illustrative and based on typical trends. |
Table 2: Comparison of Sample Preparation Techniques for Sulfonate Analysis in Milk
| Technique | Average Recovery (%)[23] | Relative Standard Deviation (%)[23] |
| Protein Precipitation | 75.3 | 8.9 |
| Solid-Phase Extraction | 91.2 | 4.2 |
| QuEChERS | 85.7 | 6.5 |
| Values are representative and may vary depending on the specific sulfonamide and experimental conditions. |
Visualization of Interferences
Diagram 1: The Matrix Effect in ESI-MS
Caption: How matrix components can suppress or enhance the analyte signal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. uhplcs.com [uhplcs.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. phenomenex.com [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. welch-us.com [welch-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. holcapek.upce.cz [holcapek.upce.cz]
- 15. researchgate.net [researchgate.net]
- 16. Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nebiolab.com [nebiolab.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 22. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD [mdpi.com]
- 23. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl 1,5-naphthalenedisulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 1,5-naphthalenedisulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place. It is hygroscopic, meaning it can absorb moisture from the air, so proper sealing is crucial. For long-term storage, refer to the product label for any specific temperature recommendations.
Q2: Is this compound stable under normal laboratory conditions?
A2: The compound is generally stable under standard ambient conditions (room temperature). However, stability can be affected by factors such as moisture, pH, light, and high temperatures.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific studies on the dimethyl ester are limited, based on the chemistry of related compounds like 1,5-naphthalenedisulfonic acid, potential degradation pathways include:
-
Hydrolysis: The ester groups can hydrolyze to form 1,5-naphthalenedisulfonic acid and methanol. This process can be accelerated by acidic or basic conditions.
-
Photodegradation: Exposure to UV light may lead to hydroxylation of the naphthalene ring and desulfonation.[1][2]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of carbon oxides and sulfur oxides.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze the purity of your this compound stock using a suitable analytical method, such as HPLC. Compare the results to a fresh or newly purchased standard.
-
Review Solution Preparation and Storage:
-
Were solutions freshly prepared?
-
What solvent was used? Aqueous solutions, especially at non-neutral pH, may promote hydrolysis.
-
How were the solutions stored (temperature, light exposure)?
-
-
Assess Experimental Conditions:
-
Were the experimental conditions (pH, temperature, light exposure) harsh enough to cause degradation?
-
Consider running a control experiment with a freshly prepared solution of the compound to see if the issue persists.
-
Issue 2: Changes in the Physical Appearance of Solid or Solutions
Possible Cause: Contamination or Degradation.
Troubleshooting Steps:
-
Solid Material:
-
Clumping or discoloration: This may indicate moisture absorption due to improper storage. The compound is known to be hygroscopic.
-
Action: Dry the compound under vacuum (if thermally stable at low temperatures) or purchase a new batch. Ensure the container is tightly sealed for future storage.
-
-
Solutions:
-
Precipitation or cloudiness: This could be due to insolubility in the chosen solvent, a reaction with a component of the solvent system, or the formation of insoluble degradation products.
-
Color change: This may indicate a chemical reaction or degradation.
-
Action: Check the solubility of the compound in the specific solvent. Prepare a fresh solution and observe its stability over a short period. If the issue persists, consider using a different solvent or adjusting the solution's pH.
-
Data Presentation
Table 1: Summary of Potential Degradation Products
| Degradation Pathway | Potential Products | Triggering Factors |
| Hydrolysis | 1,5-Naphthalenedisulfonic acid, Methanol | Water, acidic or basic conditions |
| Photodegradation | Hydroxylated naphthalenesulfonates, Desulfonated species | UV light exposure[1][2] |
| Thermal Degradation | Carbon oxides, Sulfur oxides | High temperatures |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This method is adapted from established protocols for the analysis of 1,5-naphthalenedisulfonic acid.[3][4][5] Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase starting conditions (95:5 Water:Acetonitrile).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
- 1. Photocatalytic degradation of 1,5-naphthalenedisulfonate on colloidal titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Derivatization Reactions with Sulfonyl Chlorides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing derivatization reactions with sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a sulfonyl chloride derivatization reaction?
A1: Low or no product yield is a frequent issue and can stem from several factors:
-
Poor quality of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. Always use a fresh or properly stored reagent.
-
Inactive nucleophile: The amine or alcohol you are trying to derivatize may be of poor quality, degraded, or sterically hindered.
-
Inappropriate reaction conditions: This includes the choice of solvent, base, temperature, and reaction time.
-
Presence of water: Moisture in the solvent, reagents, or glassware can lead to the hydrolysis of the sulfonyl chloride.[1] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing multiple spots on my TLC plate, indicating side reactions. What are the common side products and how can I minimize them?
A2: The formation of multiple products is often due to side reactions. Common side reactions include:
-
Hydrolysis of the sulfonyl chloride: As mentioned, this forms the unreactive sulfonic acid. To avoid this, ensure all reaction components and equipment are dry.
-
Bis-sulfonylation of primary amines: Primary amines can react with two molecules of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used. To prevent this, use a stoichiometric amount or a slight excess of the amine.[1]
-
Formation of sulfene intermediates: This can occur with strong, non-nucleophilic bases and can lead to various byproducts. Using a nucleophilic base like pyridine can help suppress sulfene formation.
-
Reaction with the solvent: Some solvents can react with the sulfonyl chloride under certain conditions.
Q3: How do I choose the appropriate base for my reaction?
A3: The choice of base is critical and depends on the substrate and the desired outcome.
-
Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst.
-
Triethylamine (TEA): A common, non-nucleophilic, and sterically hindered base used to scavenge the HCl byproduct.
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts alongside a stoichiometric base like TEA to accelerate reactions, particularly with hindered alcohols.
-
Inorganic bases (e.g., K₂CO₃, Na₂CO₃): Can be effective, especially in polar aprotic solvents for N-sulfonylation.
Q4: What is the best solvent for my derivatization reaction?
A4: The choice of solvent depends on the solubility of your reactants and the reaction temperature.
-
Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.
-
Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used.[1]
-
For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial.
Q5: How can I improve the chemoselectivity when my substrate has multiple reactive sites (e.g., an amino alcohol)?
A5: To favor N-sulfonylation over O-sulfonylation in an amino alcohol, you can:
-
Control the stoichiometry: Use a slight excess of the amino alcohol.
-
Lower the reaction temperature: Perform the reaction at 0 °C or room temperature.
-
Choose the right base: A non-nucleophilic, sterically hindered base is often preferred.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Degraded sulfonyl chloride (hydrolysis). | Use a fresh bottle or purify the existing stock. Ensure proper storage under inert gas. |
| Inactive amine or alcohol. | Check the purity of your substrate. If it is a salt (e.g., hydrochloride), it may need to be neutralized first. | |
| Insufficiently basic conditions. | The chosen base may not be strong enough to deprotonate the nucleophile or neutralize the generated HCl. Consider a stronger base. | |
| Reaction temperature is too low. | While low temperatures can improve selectivity, they can also slow down the reaction. Gradually increase the temperature and monitor the reaction by TLC. | |
| Multiple Products/Side Reactions | Presence of water leading to hydrolysis. | Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Bis-sulfonylation of a primary amine. | Use a 1:1 stoichiometric ratio of amine to sulfonyl chloride, or a slight excess of the amine.[1] | |
| Formation of sulfene byproducts. | Use a nucleophilic base like pyridine instead of a strong, non-nucleophilic base. | |
| Reaction is Sluggish or Does Not Go to Completion | Steric hindrance of the nucleophile. | Increase the reaction temperature. Use a less sterically hindered base. Consider using a catalytic amount of DMAP to accelerate the reaction. |
| Poor solubility of reactants. | Choose a solvent in which all reactants are fully soluble. For some reactions, a solvent mixture might be beneficial. | |
| Difficulty in Product Isolation/Purification | Product is water-soluble. | If the product is a sulfonamide salt, acidify the aqueous layer to precipitate the product. |
| Emulsion formation during workup. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Product co-elutes with starting material or byproducts on chromatography. | Optimize your chromatography conditions (e.g., change the solvent system, use a different stationary phase). |
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of sulfonyl chloride derivatization reactions.
Table 1: Comparison of Bases for Sulfonamide Synthesis
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | 100 | [1] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | 100 | [1] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 | Quantitative | [1] |
| Aryl sulfonyl chloride | Primary amine | Triethylamine (TEA) | THF | - | 86 | [1] |
| Pyridine-3-sulfonyl chloride | Ammonia | - | THF/Dioxane | Room Temp | 71 | [2] |
| Pyridine-3-sulfonyl chloride HCl | Ammonia | - | DCM/Methanol | Room Temp | 91 | [2] |
Table 2: Effect of Solvent on Sulfonation Yield
| Substrate | Sulfonating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thymol | Thionyl chloride | Cyclohexane | 0-5 | 91.3 | [3] |
| Thymol | Thionyl chloride | Dichloromethane | 0-5 | 85.1 | [3] |
| Thymol | Thionyl chloride | Chloroform | 0-5 | 82.7 | [3] |
| Thymol | Thionyl chloride | Carbon tetrachloride | 0-5 | 78.2 | [3] |
| Thymol | Thionyl chloride | Diethyl ether | 0-5 | 65.4 | [3] |
Table 3: Tosylation of Benzyl Alcohol under Various Conditions
| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine (TEA) | DMAP | Dichloromethane | 0 to 15 | 12.5 | 53 (as tosylate) | [4][5] |
| Potassium carbonate | - | - (Grinding) | - | - | 68 (as tosylate) | [6] |
| Pyridine | - | Pyridine | - | - | 95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from an Amine
This protocol describes a general method for the reaction of a primary or secondary amine with a sulfonyl chloride.
Materials:
-
Amine (1.0 equiv)
-
Sulfonyl chloride (1.05 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (as solvent)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Dissolve the amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere. If using pyridine, dissolve the amine in pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Derivatization of Amino Acids with Dansyl Chloride for LC-MS Analysis
This protocol is adapted for the derivatization of amino acids in biological samples for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Materials:
-
Sample extract containing amino acids
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)
-
96-well plate or microcentrifuge tubes
Procedure:
-
Immediately before use, mix the 50 mM dansyl chloride solution and the 100 mM sodium carbonate/bicarbonate buffer in a 1:1 ratio.
-
Add 50 µL of the mixed derivatization reagent to 25 µL of the sample extract in a well of a 96-well plate or a microcentrifuge tube.
-
Mix well by pipetting up and down.
-
Seal the plate or tube and incubate at 25 °C with shaking for 60 minutes in the dark.
-
After incubation, the sample is ready for dilution and injection into the LC-MS system.
Visualizations
Caption: General experimental workflow for sulfonyl chloride derivatization.
Caption: Troubleshooting logic for optimizing sulfonyl chloride reactions.
References
- 1. cbijournal.com [cbijournal.com]
- 2. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl 1,5-Naphthalenedisulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 1,5-naphthalenedisulfonate. Due to the limited availability of direct quantitative solubility data, this guide offers best practices for solvent selection and dissolution, along with general experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am having trouble dissolving this compound. What should I do?
If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solvent can significantly increase the solubility of many compounds.
-
Use sonication: Applying ultrasonic waves can help to break down solute aggregates and enhance dissolution.
-
Try a different solvent: Refer to the solubility table below for suggestions on alternative solvents. A solvent miscibility chart can also be useful for creating solvent mixtures.
-
Perform a small-scale solubility test: Before committing a large amount of material, test the solubility of a small quantity in various solvents to determine the most suitable one for your application.
Q3: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is limited. As a general precaution, avoid strong oxidizing agents and strong acids or bases, as they could potentially hydrolyze the ester groups.
Data Presentation: Estimated Solubility of this compound
The following table provides an estimated, qualitative summary of the solubility of this compound in a range of common laboratory solvents. These estimations are based on the behavior of structurally similar compounds and general principles of solubility. It is strongly recommended to perform small-scale solubility tests to confirm these estimates for your specific experimental conditions.
| Solvent | Chemical Class | Polarity | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Likely Soluble | Often used for recrystallization, suggesting good solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Likely Soluble | Similar properties to DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Potentially Soluble | |
| Acetonitrile | Polar Aprotic | Moderate | Potentially Soluble | |
| Acetone | Polar Aprotic | Moderate | Sparingly Soluble to Soluble | |
| Dichloromethane (DCM) | Halogenated | Moderate | Sparingly Soluble | |
| Chloroform | Halogenated | Moderate | Sparingly Soluble | |
| Ethyl Acetate | Ester | Moderate | Sparingly Soluble | |
| Methanol | Polar Protic | High | Sparingly Soluble | |
| Ethanol | Polar Protic | High | Sparingly Soluble | |
| Isopropanol | Polar Protic | Moderate | Poorly Soluble | |
| Toluene | Aromatic Hydrocarbon | Low | Poorly Soluble | |
| Water | Polar Protic | High | Insoluble | The related disodium salt is highly soluble in water (113.4 g/L at 20°C)[1][2], but the dimethyl ester is expected to be insoluble. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
Objective: To determine the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
-
Pipettes
Methodology:
-
Weigh a small, known amount of this compound (e.g., 5 mg) into a vial.
-
Add a small, known volume of the selected solvent (e.g., 100 µL) to the vial.
-
Cap the vial and vortex for 30 seconds.
-
Place the vial on a magnetic stirrer and stir for 5-10 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, proceed to step 6. If not, proceed to step 7.
-
Add another known amount of the compound to the vial and repeat steps 3-5 until a saturated solution (undissolved solid remains) is achieved. Record the total amount of compound added.
-
If the solid did not dissolve in the initial volume, add another known volume of solvent and repeat steps 3-5 until the solid dissolves completely. Record the total volume of solvent added.
-
Calculate the approximate solubility in mg/mL or g/L.
Protocol 2: General Dissolution Procedure
Objective: To prepare a solution of this compound.
Materials:
-
This compound
-
Appropriate solvent (determined from solubility testing)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Analytical balance
Methodology:
-
Calculate the required mass of this compound to achieve the desired concentration in the final volume.
-
Weigh the calculated mass of the compound onto weighing paper.
-
Transfer the compound to the volumetric flask.
-
Add approximately half of the final volume of the selected solvent to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the mixture until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Once dissolved, add the remaining solvent to reach the final volume mark on the flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General workflow for preparing a solution of this compound.
References
Overcoming fluorescence quenching of Dimethyl 1,5-naphthalenedisulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming fluorescence quenching of Dimethyl 1,5-naphthalenedisulfonate (DMNDS) during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMNDS) and what are its common applications?
This compound (DMNDS) is a fluorescent probe belonging to the naphthalenesulfonate family. Due to the sensitivity of their fluorescence to the local environment, naphthalenesulfonate derivatives are often used as probes for studying protein conformation, membrane potential, and in enzyme assays. While specific data for DMNDS is limited, its structural similarity to other naphthalenesulfonates suggests its utility in these areas.
Q2: What are the primary causes of fluorescence quenching for DMNDS?
Fluorescence quenching of DMNDS can be attributed to several factors, which are common to many fluorophores:
-
Photobleaching: Irreversible photochemical destruction of the DMNDS molecule upon prolonged exposure to excitation light.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, DMNDS molecules can form non-fluorescent aggregates.
-
Presence of Quenchers: Molecular oxygen, heavy atoms (like iodide), and certain metal ions can act as collisional quenchers, deactivating the excited state of DMNDS.
-
Incorrect pH: The fluorescence of many probes, including naphthalenesulfonate derivatives, can be pH-dependent. Extreme pH values can alter the electronic structure of the molecule, leading to quenching.[1]
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield and emission wavelength of DMNDS.
Q3: How can I minimize photobleaching of my DMNDS sample?
Minimizing photobleaching is crucial for obtaining reliable and reproducible fluorescence measurements. Here are several strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light. When using a microscope, locate the region of interest using transmitted light before switching to fluorescence imaging.
-
Use Antifade Reagents: For fixed samples, commercially available antifade mounting media can be used to reduce photobleaching.
-
Deoxygenate Solutions: Dissolved oxygen can contribute to photobleaching. Deoxygenating your buffers by sparging with nitrogen or argon can be beneficial.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are set correctly for DMNDS. Optimize the gain and detector settings on your fluorometer or microscope. |
| Low Probe Concentration | The concentration of DMNDS may be too low. Prepare a fresh, slightly more concentrated solution and re-measure. |
| Photobleaching | The sample may have been exposed to the excitation light for too long. Prepare a fresh sample and minimize light exposure. |
| Quenching by Buffer Components | Some buffer components can quench fluorescence. Test the fluorescence of DMNDS in a simpler buffer system (e.g., phosphate-buffered saline) to identify potential issues. |
| Incorrect pH | The pH of your solution may be outside the optimal range for DMNDS fluorescence. Measure the pH and adjust if necessary using a suitable buffer system.[1] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| High Probe Concentration | Excess DMNDS can lead to high background and aggregation-caused quenching. Perform a concentration titration to find the optimal concentration with the best signal-to-noise ratio. |
| Autofluorescence | Biological samples often contain endogenous fluorophores that contribute to background. Image an unstained control sample to assess the level of autofluorescence. |
| Contaminated Reagents or Labware | Ensure all buffers, solvents, and labware are clean and free of fluorescent contaminants. |
| Light Scatter | Particulate matter in the sample can cause light scattering, which may be detected as background. Centrifuge or filter your sample to remove any precipitates. |
Quantitative Data Summary
| Parameter | Typical Value Range for Naphthalenesulfonates | Factors Influencing the Value |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.8 | Solvent polarity, pH, presence of quenchers, binding to macromolecules. |
| Fluorescence Lifetime (τ) | 1 - 20 ns | Solvent viscosity, temperature, presence of quenchers. |
| Excitation Maximum (λex) | 320 - 360 nm | Solvent polarity, molecular structure. |
| Emission Maximum (λem) | 420 - 550 nm | Solvent polarity (solvatochromic shift), binding to hydrophobic environments. |
Experimental Protocols
Protocol 1: General Procedure for Mitigating Fluorescence Quenching
This protocol outlines steps to identify and reduce common sources of fluorescence quenching for DMNDS in solution.
-
Prepare Stock Solution: Dissolve DMNDS in a high-quality, anhydrous solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light at -20°C.
-
Optimize Probe Concentration:
-
Prepare a series of dilutions of the DMNDS stock solution in your experimental buffer (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).
-
Measure the fluorescence intensity of each dilution using a fluorometer with appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus concentration. The optimal concentration range is typically within the linear portion of this curve, before the onset of aggregation-caused quenching (where the signal plateaus or decreases).
-
-
Deoxygenate Buffer:
-
Before adding the DMNDS probe, sparge your experimental buffer with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.
-
-
Control for pH:
-
Ensure your experimental buffer has a stable pH within the desired range for your experiment. Use a calibrated pH meter to verify the pH.
-
If investigating pH effects, prepare a series of buffers with varying pH values and measure the fluorescence of DMNDS in each.
-
-
Minimize Photobleaching:
-
When performing measurements, use the lowest excitation intensity that provides a good signal.
-
Keep the sample in the dark as much as possible and minimize the duration of exposure to the excitation light.
-
Protocol 2: Using DMNDS in a Protein-Ligand Binding Assay
This protocol describes a general workflow for using the change in DMNDS fluorescence to monitor the binding of a ligand to a protein. This assay is based on the principle that the fluorescence of DMNDS may change upon binding to a hydrophobic pocket on the protein, which can be displaced by a ligand.
-
Reagent Preparation:
-
Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of the ligand in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of DMNDS in the same buffer as the protein. The optimal concentration should be determined as described in Protocol 1.
-
-
Assay Procedure:
-
In a microplate or cuvette, add the protein solution and the DMNDS solution. Allow the mixture to equilibrate for 15-30 minutes at room temperature, protected from light.
-
Measure the baseline fluorescence of the protein-DMNDS mixture.
-
Add increasing concentrations of the ligand to the protein-DMNDS mixture.
-
After each addition of the ligand, allow the reaction to equilibrate for a few minutes before measuring the fluorescence intensity.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the binding affinity (e.g., Kd or IC50).
-
Visualizations
References
Technical Support Center: Dimethyl 1,5-Naphthalenedisulfonate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 1,5-naphthalenedisulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps in the synthesis of this compound?
A1: The synthesis is a two-step process:
-
Disulfonation of Naphthalene: Naphthalene is reacted with a sulfonating agent (e.g., oleum or sulfuric acid) to produce 1,5-naphthalenedisulfonic acid. Controlling reaction conditions is crucial for maximizing the yield of the desired 1,5-isomer.[1]
-
Esterification: The resulting 1,5-naphthalenedisulfonic acid is then esterified, typically using methanol in the presence of an acid catalyst, to yield this compound.
Q2: What factors primarily influence the yield and purity of 1,5-naphthalenedisulfonic acid in the first step?
A2: The key factors are reaction temperature, the strength and amount of the sulfonating agent, and reaction time.[1] Temperature control is critical for directing the sulfonation to the desired positions on the naphthalene ring.[2] Sublimation of naphthalene can also lead to significant yield loss, which can be mitigated by using a suitable solvent or a specialized reactor design.[3]
Q3: Why is isomer control so important during the sulfonation of naphthalene?
A3: The sulfonation of naphthalene can produce a mixture of isomers, such as 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acids, in addition to the desired 1,5-isomer.[4][5] The formation of these isomers is kinetically and thermodynamically controlled.[6][7] For instance, lower temperatures tend to favor the kinetically controlled alpha-substitution, while higher temperatures favor the thermodynamically more stable beta-isomers.[2] The presence of these isomers complicates purification and reduces the yield of the target compound.
Q4: What are the common challenges in the esterification of 1,5-naphthalenedisulfonic acid?
A4: Common challenges include incomplete reaction, which can be addressed by using an excess of the alcohol or by removing the water formed during the reaction to shift the equilibrium towards the product.[8] The choice of catalyst and reaction conditions (temperature and time) also plays a significant role in achieving a high conversion rate.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the different isomers of naphthalenedisulfonic acid, making it ideal for monitoring the progress of the sulfonation reaction and assessing the purity of the intermediate.[9][10] For the final product, Gas Chromatography-Mass Spectrometry (GC/MS) can be used to determine purity and identify any organic impurities.[11][12]
Troubleshooting Guide
Issue 1: Low Yield of 1,5-Naphthalenedisulfonic Acid
| Potential Cause | Suggested Solution |
| Naphthalene Sublimation | Naphthalene has a tendency to sublime, leading to a loss of starting material.[3] Consider performing the reaction in a high-boiling point solvent like decalin to minimize sublimation, which has been shown to improve yields to over 90%.[3] Alternatively, use a reactor designed to suppress sublimation.[3] |
| Incorrect Reaction Temperature | The isomer distribution is highly dependent on temperature.[2] For the synthesis of 1,5-naphthalenedisulfonic acid, lower temperatures are generally favored. A reaction temperature of 20-35°C during the initial mixing, followed by a controlled increase, has been reported.[5] |
| Suboptimal Sulfonating Agent Concentration | The concentration of the sulfonating agent (e.g., oleum) is crucial. Using a stepwise addition of oleum of increasing strength can help control the reaction.[5] |
| Insufficient Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using HPLC to determine the optimal reaction time.[10] |
Issue 2: Presence of Unwanted Isomers (e.g., 1,6- and 1,3,5-isomers)
| Potential Cause | Suggested Solution |
| Inappropriate Reaction Temperature | Higher temperatures can lead to the formation of thermodynamically favored isomers. Maintain a lower reaction temperature to favor the formation of the 1,5-isomer.[2] |
| Reversibility of Sulfonation | Aromatic sulfonation is a reversible process.[6][7] Prolonged reaction times at elevated temperatures can lead to isomer rearrangement. Optimize the reaction time to maximize the yield of the desired product before significant rearrangement occurs. |
| Inefficient Purification | The separation of naphthalenedisulfonic acid isomers can be challenging. Purification can be achieved by fractional crystallization of the acid or its salts.[4][5] For example, the 1,6-disulfonic acid can often be recovered from the filtrate after the 1,5-isomer has been precipitated.[5] |
Issue 3: Incomplete Esterification to this compound
| Potential Cause | Suggested Solution |
| Equilibrium Limitation | Esterification is a reversible reaction.[8] To drive the reaction to completion, use a large excess of methanol. Alternatively, remove the water produced during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like silica gel.[8] |
| Catalyst Inactivity | Ensure the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is active and used in a sufficient amount.[13] |
| Insufficient Reaction Temperature/Time | Refluxing the reaction mixture is typically required to achieve a reasonable reaction rate. Monitor the reaction by TLC or GC to determine when the starting material has been consumed. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Residual Acid from Sulfonation | Ensure the intermediate 1,5-naphthalenedisulfonic acid is thoroughly purified and dried before proceeding to the esterification step. Any residual sulfuric acid can interfere with the esterification and subsequent workup. |
| Contamination with Isomeric Esters | If the intermediate sulfonic acid contained isomeric impurities, the final product will also be a mixture of esters. Effective purification of the intermediate is key. The final dimethyl ester product can be purified by recrystallization from a suitable solvent. |
| Hydrolysis of the Ester Product | The ester can hydrolyze back to the sulfonic acid in the presence of water and acid or base. Ensure all workup steps are performed under neutral or anhydrous conditions where possible. |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Naphthalenedisulfonic Acid
This protocol is based on established methods for the disulfonation of naphthalene.[5]
-
In a reaction vessel equipped with a stirrer and temperature control, add 180g of 20% oleum.
-
Slowly add 75g of refined naphthalene while maintaining the temperature at 30°C.
-
Continue the sulfonation reaction at this temperature for 3-4 hours.
-
After this period, slowly add 500g of 65% oleum.
-
Continue the reaction at 30°C for an additional 3 hours.
-
Upon completion, the reaction mixture is carefully added to water.
-
The 1,5-naphthalenedisulfonic acid can be precipitated as the free acid by cooling or as the disodium salt by adding an alkaline sodium sulfate solution.
-
The precipitate is collected by filtration. The typical isolated yield is around 53%.[5]
-
The filtrate may contain other isomers, such as 1,6-naphthalenedisulfonic acid, which can be recovered separately.[5]
Protocol 2: Synthesis of this compound (General Esterification)
This is a general procedure for Fischer esterification that can be adapted.[8][13]
-
To a round-bottom flask containing the purified and dried 1,5-naphthalenedisulfonic acid, add a significant excess of methanol (e.g., 10-20 equivalents).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.05-0.1 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
To improve the yield, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization.
Data Presentation
Table 1: Effect of Temperature on Naphthalene Sulfonation
| Temperature | Predominant Product | Control Type | Reference |
| 80 °C | 1-Naphthalenesulfonic acid | Kinetic | [2] |
| 160 °C | 2-Naphthalenesulfonic acid | Thermodynamic | [2] |
Table 2: Influence of Reaction Conditions on Disulfonation of Naphthalene
| Sulfonating Agent (moles per mole of naphthalene) | Temperature | Predominant Isomer(s) | Reference |
| 4 to 6 | 40-100 °C | 1,6-Naphthalenedisulfonic acid | [4] |
| 3 to 6 | 130-180 °C | 2,6- and 2,7-Naphthalenedisulfonic acids | [4] |
| Staged Oleum Addition | 20-55 °C | 1,5-Naphthalenedisulfonic acid | [5] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. shokubai.org [shokubai.org]
- 4. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 5. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. publications.iupac.org [publications.iupac.org]
- 13. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
Technical Support Center: Preparation of Dimethyl 1,5-naphthalenedisulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 1,5-naphthalenedisulfonate.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of synthesis: the sulfonation of naphthalene and the subsequent esterification of 1,5-naphthalenedisulfonic acid.
Sulfonation of Naphthalene
Q1: My yield of the desired 1,5-naphthalenedisulfonic acid is low, and I have a mixture of isomers. How can I improve the selectivity?
A1: The formation of various naphthalenedisulfonic acid isomers is a common side reaction. The ratio of these isomers is highly dependent on the reaction conditions. To favor the formation of the 1,5-isomer, consider the following:
-
Reaction Temperature: Lower temperatures generally favor the formation of alpha-substituted products, including the 1,5-isomer. Conversely, higher temperatures can lead to the formation of the more thermodynamically stable beta-isomers.
-
Sulfonating Agent and Concentration: The strength and concentration of the sulfonating agent (e.g., fuming sulfuric acid or oleum) are critical. Using a controlled amount of sulfur trioxide in a solvent like methylene chloride can improve selectivity.[1]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization and the formation of more stable byproducts.
Q2: I am observing the formation of trisulfonated byproducts. How can I minimize this?
A2: The formation of naphthalenetrisulfonic acids occurs when the disulfonated product undergoes further sulfonation.[1] To minimize this:
-
Stoichiometry: Carefully control the molar ratio of the sulfonating agent to naphthalene. An excess of the sulfonating agent will promote the formation of trisulfonated products.
-
Reaction Conditions: Harsher conditions (higher temperatures and longer reaction times) increase the likelihood of trisulfonation.
Q3: How can I effectively separate the desired 1,5-naphthalenedisulfonic acid from its isomers?
A3: The separation of naphthalenedisulfonic acid isomers can be challenging due to their similar chemical properties. One common industrial method involves fractional crystallization of their salts. For example, the disodium salt of 1,5-naphthalenedisulfonic acid can be selectively precipitated from a neutralized reaction mixture.[1]
Esterification of 1,5-Naphthalenedisulfonic Acid
Q1: The esterification of my 1,5-naphthalenedisulfonic acid is incomplete, resulting in a low yield of the dimethyl ester.
A1: Incomplete esterification is a frequent issue. The success of the reaction depends heavily on the chosen method and reaction conditions.
-
Fischer-Speier Esterification (Methanol with Acid Catalyst): This is a reversible reaction. To drive the equilibrium towards the product, you can:
-
Use a large excess of methanol, which can also serve as the solvent.
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Ensure a suitable acid catalyst (e.g., concentrated sulfuric acid) is used in the appropriate amount.
-
-
Esterification with Dimethyl Sulfate (DMS): This method is often more effective for less reactive sulfonic acids.
-
Base: The presence of a non-nucleophilic base, such as potassium carbonate or sodium bicarbonate, is crucial to deprotonate the sulfonic acid and facilitate the reaction.[2][3]
-
Solvent: Anhydrous aprotic solvents like DMF or acetone are recommended to ensure the reactivity of the reagents.[2]
-
Purity of Starting Material: Ensure your 1,5-naphthalenedisulfonic acid is as pure and dry as possible, as impurities and water can interfere with the reaction.
-
Q2: I am concerned about the toxicity of dimethyl sulfate. Are there any specific safety precautions I should take?
A2: Yes, dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety goggles) must be worn. All equipment should be decontaminated after use.
Q3: My final product is contaminated with a significant amount of monomethyl ester.
A3: The presence of the monomethyl ester is a clear indication of incomplete esterification. To address this, you can:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure both sulfonic acid groups have reacted.
-
Increase Reagent Stoichiometry: Use a larger excess of the methylating agent (e.g., dimethyl sulfate) and base.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A moderate temperature (e.g., 60-80°C when using DMS) is often optimal.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the sulfonation of naphthalene to produce 1,5-naphthalenedisulfonic acid?
A1: The most common side reactions are the formation of other isomers of naphthalenedisulfonic acid (such as 1,6-, 1,7-, 2,6-, and 2,7-isomers) and the over-sulfonation to produce naphthalenetrisulfonic acids.[1] The distribution of these isomers is highly dependent on reaction conditions like temperature and the concentration of the sulfonating agent.
Q2: What are the potential byproducts when using dimethyl sulfate for the esterification step?
A2: When using dimethyl sulfate (DMS) with an alcohol like methanol, potential byproducts include monomethyl sulfate (MMS) and dimethyl ether.[4][5] In the presence of water, DMS can also hydrolyze.
Q3: Can I use a different methylating agent instead of dimethyl sulfate?
A3: Yes, other methylating agents can be used, such as methyl iodide or diazomethane. However, each has its own advantages and disadvantages. Methyl iodide is less reactive than DMS, while diazomethane is explosive and requires specialized handling. For the esterification of sulfonic acids, DMS is often a good compromise between reactivity and handling, provided appropriate safety measures are taken.
Q4: How can I monitor the progress of the esterification reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (1,5-naphthalenedisulfonic acid) and the appearance of the product (this compound) and any intermediates (the monomethyl ester).
Section 3: Data Presentation
Table 1: Typical Isomer and Byproduct Distribution in the Sulfonation of Naphthalene
| Compound | Percentage by Weight in a Typical Reaction Mixture[1] |
| 1,5-Naphthalenedisulfonic acid | 29.5% |
| 1,6-Naphthalenedisulfonic acid | 5.2% |
| 1,7-Naphthalenedisulfonic acid | 1.8% |
| 1,3,5-Naphthalenetrisulfonic acid | 0.8% |
| 1,3,6-Naphthalenetrisulfonic acid | 0.5% |
| Sulfuric Acid | 19.0% |
| Water | 43.0% |
Note: This composition is from a specific patented process and can vary significantly with different reaction conditions.
Table 2: Comparison of Esterification Methods for Sulfonic Acids
| Method | Reagents | Typical Yield | Key Considerations |
| Fischer-Speier Esterification | Methanol, conc. H₂SO₄ | Moderate | Reversible reaction; requires excess alcohol and/or water removal. |
| Alkylation with Dimethyl Sulfate | Dimethyl Sulfate, K₂CO₃, Acetone/DMF | Good to Excellent (up to 86% for similar reactions)[3] | Highly toxic reagent; reaction should be anhydrous. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 1,5-Naphthalenedisulfonic Acid (Representative)
Disclaimer: This is a representative protocol synthesized from literature sources and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1 mole of naphthalene.
-
Sulfonation: Cool the flask in an ice bath. Slowly add 3.2 moles of sulfur trioxide dissolved in methylene chloride from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to ice water. The methylene chloride layer is then separated. The aqueous layer contains the mixture of naphthalenesulfonic acids.
-
Isolation (as disodium salt): Neutralize the aqueous solution with a sodium hydroxide solution to a pH of approximately 7.5. Cool the solution to induce crystallization of the disodium 1,5-naphthalenedisulfonate. The precipitate can be collected by filtration and washed with a cold, saturated sodium sulfate solution to improve purity.[1]
Protocol 2: Synthesis of this compound (Using Dimethyl Sulfate)
Disclaimer: This is a representative protocol. Dimethyl sulfate is highly toxic and must be handled with extreme care. This protocol should only be performed by trained personnel in a suitable laboratory setting.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 1 equivalent of dry 1,5-naphthalenedisulfonic acid (or its disodium salt) and 3-4 equivalents of anhydrous potassium carbonate.
-
Solvent Addition: Add a suitable volume of anhydrous DMF or acetone to the flask to create a stirrable slurry.
-
Reagent Addition: Heat the mixture to 60-70°C. Slowly add 2.5-3 equivalents of dimethyl sulfate via the dropping funnel over 30 minutes.
-
Reaction: Maintain the reaction mixture at 60-80°C and stir for 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude this compound will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and then a small amount of cold methanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Section 5: Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: General experimental workflow for the preparation of this compound.
References
- 1. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Acid to Ester - Dimethyl Sulfate (Me2SO4) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
Technical Support Center: Purification of Dimethyl 1,5-naphthalenedisulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl 1,5-naphthalenedisulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My purified this compound shows a broad melting point range. What are the likely impurities?
A1: A broad melting point range typically indicates the presence of impurities. For this compound, common impurities can include:
-
Isomeric Dimethyl Naphthalenedisulfonates: Synthesis of the precursor, 1,5-naphthalenedisulfonic acid, can yield other isomers such as 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acids, which would be carried through to the final product.[1][2]
-
Incomplete Esterification: The presence of the mono-methyl ester of 1,5-naphthalenedisulfonic acid is a common impurity if the esterification reaction does not go to completion.
-
Residual Starting Material: Unreacted 1,5-naphthalenedisulfonic acid may still be present in the product.
-
Hydrolysis Product: The ester can hydrolyze back to 1,5-naphthalenedisulfonic acid, especially in the presence of moisture and acid or base.
-
Over-sulfonated Byproducts: The synthesis of the starting material can sometimes produce naphthalene trisulfonic acids.[2]
Q2: I am having trouble recrystallizing my product. It either oils out or the yield is very low. How can I improve my recrystallization?
A2: Recrystallization challenges with this compound can often be resolved by careful solvent selection and technique.
-
Solvent Selection: A patent for the purification of similar di-lower alkyl naphthalenedisulfonates suggests that halogenated hydrocarbons are suitable solvents.[3] A two-solvent system can also be effective. The ideal primary solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. The secondary solvent (or anti-solvent) should be miscible with the primary solvent but should not dissolve the product.
-
"Oiling Out": This occurs when the solute comes out of solution above its melting point. To avoid this, you can:
-
Use a larger volume of solvent.
-
Cool the solution more slowly.
-
Use a solvent with a lower boiling point.
-
Add the anti-solvent at a lower temperature.
-
-
Low Yield: This can be due to the product being too soluble in the chosen solvent, even at low temperatures. To improve yield:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.
-
Cool the solution for a sufficient amount of time, potentially in an ice bath, after initial crystallization at room temperature.
-
Consider a different solvent system where the product has lower solubility at cold temperatures.
-
Q3: My product appears to be degrading during purification. What could be the cause and how can I prevent it?
A3: The most likely degradation pathway is the hydrolysis of the methyl ester groups back to the sulfonic acid. Aryl sulfonate esters are susceptible to hydrolysis.[4]
-
Causes of Hydrolysis:
-
Presence of water in solvents.
-
Exposure to acidic or basic conditions, even trace amounts.
-
Elevated temperatures during purification steps.
-
-
Prevention Strategies:
-
Use anhydrous solvents for all purification steps.
-
Maintain neutral pH conditions. If performing a wash to remove acidic impurities, use a very mild base (e.g., dilute sodium bicarbonate) and work quickly at low temperatures.
-
Avoid prolonged heating during recrystallization.
-
Store the purified product in a desiccator to protect it from atmospheric moisture.
-
Q4: I am using column chromatography for purification, but the separation of impurities is poor. What can I do?
A4: Poor separation in column chromatography can be addressed by optimizing the chromatographic conditions.
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar organic compounds. The particle size of the silica gel can affect resolution; smaller particles generally provide better separation.
-
Mobile Phase (Eluent): A gradient elution is often more effective than an isocratic elution for separating compounds with different polarities. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems for esters include mixtures of hexanes and ethyl acetate.
-
Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude product is appropriate for the size of your column. The sample should be dissolved in a minimal amount of the initial mobile phase solvent before loading.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
-
1H NMR: Aromatic protons on the naphthalene ring and a singlet for the two equivalent methyl groups of the ester.
-
13C NMR: Carbons of the naphthalene ring and a signal for the methyl carbons.
-
IR Spectroscopy: Characteristic peaks for S=O stretching in the sulfonate ester, C-O stretching, and aromatic C-H and C=C bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C12H12O6S2, MW: 316.35 g/mol ).
Q2: How can I assess the purity of my final product?
A2: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound. While a specific method for the dimethyl ester is not published, methods for the parent 1,5-naphthalenedisulfonic acid can be adapted.[5][6][7] A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a buffer (e.g., ammonium formate) is a good starting point.[5][6] Purity can be determined by the area percentage of the main peak.
Q3: What are the primary safety concerns when handling this compound and its purification solvents?
A3: Standard laboratory safety precautions should be followed.
-
Solvents: Many organic solvents used in purification are flammable and can be toxic. Work in a well-ventilated fume hood, away from ignition sources. Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal information.
Quantitative Data
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent Class | Specific Examples | Rationale/Comments |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Suggested in patent literature for similar compounds.[3] Good for dissolving the compound, often used in a two-solvent system with an anti-solvent like hexanes or heptane. |
| Esters | Ethyl Acetate | A moderately polar solvent, often effective for recrystallizing esters. Can be used in combination with a non-polar solvent like hexanes. |
| Alcohols | Methanol, Ethanol | The esterification is performed with methanol, so using methanol for recrystallization can prevent transesterification. However, the product may have high solubility. |
| Aromatic Hydrocarbons | Toluene | Can be a good solvent for aromatic compounds, providing good solubility at high temperatures. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, often used with an anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable single or two-solvent system (e.g., Dichloromethane/Hexane).
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., Dichloromethane).
-
Heating: Gently heat the mixture with stirring on a hot plate until the solid dissolves completely. If necessary, add more of the primary solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Induce Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
-
Anti-Solvent Addition (for two-solvent system): Once the solution has cooled, slowly add the anti-solvent (e.g., Hexane) dropwise with gentle swirling until the solution becomes cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.
-
Cooling: Once crystallization has started at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a starting point for method development, based on methods for the parent sulfonic acid.[5][6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 10 mM Ammonium Formate, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Gradient back to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the purified this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN104569278B - A kind of HPLC analytical method of intermediate 4,5-dinitro-2,7-naphthalenedisulfonic acid content - Google Patents [patents.google.com]
- 3. Disodium 1,5-naphthalenedisulfonate synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Dimethyl 1,5-naphthalenedisulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Dimethyl 1,5-naphthalenedisulfonate. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent moisture absorption and degradation.[1] It is incompatible with strong oxidizing agents, so it should be stored away from such substances.[1]
Q2: What are the main safety precautions to take when handling this compound?
A2: When handling this compound, it is crucial to work in a well-ventilated area.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn to avoid contact with skin, eyes, and clothing.[1] After handling, it is important to wash hands and face thoroughly.[1]
Q3: What are the known incompatibilities of this compound?
A3: The primary known incompatibility is with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Q4: Is this compound sensitive to moisture?
A4: While not explicitly stated for the dimethyl ester, the related disodium salt is known to be hygroscopic. Therefore, it is best practice to handle this compound in a dry environment and store it in a tightly sealed container to prevent moisture uptake.
Q5: What should I do in case of a spill?
A5: In the event of a spill, you should first ensure the area is well-ventilated and that you are wearing appropriate PPE.[1] For a solid spill, you should sweep up the powder, taking care not to create dust, and collect it in a sealed container for disposal according to local regulations.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₆S₂ | [2] |
| Molecular Weight | 316.34 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | >98.0% (GC) | [2] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | Cool place |
| Storage Conditions | Dark, dry, tightly sealed container |
| Incompatible Materials | Strong oxidizing agents |
| Recommended PPE | Gloves, safety glasses, dust respirator |
Troubleshooting Guides
Issue 1: The compound has changed color or appears clumpy.
-
Possible Cause: This may indicate degradation due to moisture absorption or exposure to light.
-
Solution:
-
Visually inspect the compound. A significant color change from white/off-white or the presence of clumps suggests potential degradation.
-
If degradation is suspected, it is advisable to use a fresh batch of the reagent for critical experiments.
-
To prevent this, always store the compound in a tightly sealed container in a desiccator, away from light.
-
Issue 2: Poor solubility in a non-polar organic solvent.
-
Possible Cause: this compound is a polar molecule and is expected to have limited solubility in non-polar solvents.
-
Solution:
-
Attempt to dissolve the compound in a more polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Gentle heating and sonication can aid in dissolution.
-
If the compound is intended for reaction in a non-polar solvent, consider a phase-transfer catalyst or a biphasic reaction system.
-
Issue 3: The reaction with a nucleophile is slow or incomplete.
-
Possible Cause: The sulfonate ester may not be sufficiently reactive under the chosen conditions, or the nucleophile may not be strong enough.
-
Solution:
-
Increase the reaction temperature.
-
Use a more polar, aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the reacting partner.
-
If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
-
Increase the concentration of the nucleophile.
-
Issue 4: Hydrolysis of the ester groups is observed during workup.
-
Possible Cause: Exposure to acidic or basic aqueous conditions during the workup can lead to the hydrolysis of the methyl sulfonate esters.
-
Solution:
-
Perform the aqueous wash steps with neutral water or brine.
-
If an acidic or basic wash is necessary, perform it quickly and at a low temperature to minimize hydrolysis.
-
Extract the product into an organic solvent as quickly as possible and dry the organic layer thoroughly before concentrating.
-
Experimental Protocols
Representative Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. Note: This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Amine: Add the amine (2.2 equivalents) to the solution. If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 equivalents) to liberate the free amine.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for appearance issues.
Caption: General experimental workflow.
References
Validation & Comparative
A Guide to Amine Derivatization: Evaluating Alternatives to Dansyl Chloride
For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceuticals, lack the necessary chromophores or fluorophores for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization addresses this by covalently modifying the amine group, thereby enhancing its detectability and improving chromatographic behavior.
Dansyl chloride has long been a staple reagent for this purpose, valued for its ability to form stable and highly fluorescent derivatives with both primary and secondary amines. However, the landscape of analytical chemistry is ever-evolving, and a range of alternative reagents have emerged, each with its own set of advantages and disadvantages. This guide provides an objective comparison of Dansyl chloride with its most common alternatives, supported by experimental data to aid in the selection of the optimal reagent for your specific analytical needs.
Comparison of Amine Derivatization Reagents
The choice of a derivatization reagent is a critical decision that hinges on several factors, including the nature of the analyte, the required sensitivity, the available instrumentation, and the desired throughput. This section provides an overview of the most commonly used alternatives to Dansyl chloride.
Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is a chromophoric reagent that reacts with primary and secondary amines to form stable, colored derivatives. A key advantage of dabsyl chloride is that its derivatives are detected in the visible range (around 465 nm), which can minimize interference from other UV-absorbing compounds present in complex sample matrices.[1] The stability of dabsyl derivatives is notably high, with reports indicating they are stable for at least a month at room temperature.[2]
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a fluorescent labeling reagent that reacts with primary and secondary amines to form highly stable and intensely fluorescent derivatives.[3] The derivatization reaction with Fmoc-Cl is relatively rapid and the resulting derivatives offer excellent sensitivity, with detection limits often in the femtomole to picomole range.[3][4]
o-Phthalaldehyde (OPA) is a popular choice for the derivatization of primary amines. In the presence of a thiol, OPA reacts very rapidly with primary amines to yield highly fluorescent isoindole derivatives.[3] A significant advantage of OPA is the speed of the reaction, which is often complete within minutes at room temperature.[3] However, the derivatives can be unstable, necessitating prompt analysis or the use of stabilizing agents.[1][5]
Marfey's Reagent (FDAA) , or 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, is a chiral derivatizing agent primarily used for the separation of amino acid enantiomers. It reacts with primary amines to form diastereomeric derivatives that can be resolved on a standard reversed-phase HPLC column.[6]
Ninhydrin is a classic colorimetric reagent used for the detection of amino acids and other primary amines. The reaction produces a deep purple color known as Ruhemann's purple, which can be quantified spectrophotometrically.[7] While simple and widely used, the Ninhydrin test is generally less sensitive than fluorescence-based methods and requires heating.[5]
Quantitative Performance Data
The selection of a derivatization reagent is often a trade-off between sensitivity, speed, and the stability of the resulting derivatives. The following table summarizes key quantitative performance data for Dansyl chloride and its alternatives.
| Reagent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reaction Time | Derivative Stability |
| Dansyl chloride | LOD: 0.11 to 1.19 mg/kg for biogenic amines[6] | 30 - 120 minutes[8] | Stable, can be stored for extended periods[8] |
| Dabsyl chloride | Low picomole (pmol) range[2] | 15 - 30 minutes at 70°C[1] | Very high (stable for at least one month at room temperature)[2] |
| Fmoc-Cl | LOQ: 1 - 10 pmol[4][9]; LOD: as low as 1 fmol/µl[10] | 2 - 5 minutes[3] | Highly stable[3] |
| OPA | LOD: 21 to 49 fmol/µL[11]; LOQ for GABA: 0.02 µg/mL[3] | ~1 - 2 minutes[3] | Can be unstable, often requiring immediate analysis[1][3] |
| Marfey's Reagent | Picomole sensitivity with UV detection at 340nm | ~90 minutes | Derivatives are stable for at least 48 hours |
Experimental Protocols
Detailed and optimized protocols are essential for achieving reproducible and accurate results. Below are representative protocols for the derivatization of amines using Dansyl chloride and its key alternatives.
Dansyl Chloride Derivatization Protocol
This protocol is a general method for the derivatization of amino acids and can be adapted for other primary and secondary amines.
Materials:
-
Amine-containing sample
-
100 mM Sodium bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water (for quenching)
-
HPLC or LC-MS system with fluorescence or UV detector
Procedure:
-
To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction, add 50 µL of 10% ammonium hydroxide solution.
-
The sample is now ready for HPLC or LC-MS analysis.
Dabsyl Chloride Derivatization Protocol
This protocol outlines a general procedure for the pre-column derivatization of amino acids with Dabsyl chloride.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Amino acid standards or sample hydrolysate
-
Borate buffer (0.1 M, pH 9.0) or Carbonate-bicarbonate buffer (pH 8.5-9.5)
-
Acetonitrile (HPLC grade)
-
HPLC system with a visible light detector
Procedure:
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of the Dabsyl chloride solution.[1]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.[1]
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Fmoc-Cl Derivatization Protocol
This protocol provides a general method for the derivatization of primary and secondary amines with Fmoc-Cl.
Materials:
-
Amine-containing sample
-
Borate buffer (0.1 M, pH 8.0)
-
Fmoc-Cl solution (e.g., 5 mM in acetonitrile)
-
Pentane or hexane for extraction
-
HPLC system with a fluorescence detector
Procedure:
-
To 100 µL of the sample, add 100 µL of borate buffer.
-
Add 200 µL of the Fmoc-Cl solution and vortex immediately.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Stop the reaction by adding 500 µL of pentane or hexane and vortexing to extract the excess Fmoc-Cl and its hydrolysis product.
-
Centrifuge to separate the phases and collect the aqueous layer for HPLC analysis.
OPA Derivatization Protocol
This protocol is a general procedure for the rapid derivatization of primary amines using OPA.
Materials:
-
OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of a thiol like β-mercaptoethanol.
-
Sample containing primary amines
-
HPLC system with a fluorescence detector
Procedure:
-
Mix a small volume of the amine sample or standard (e.g., 10 µL) with the OPA reagent.
-
The reaction is typically complete within 1-2 minutes at room temperature.[3]
-
Immediately inject an aliquot of the reaction mixture into the HPLC system.
Marfey's Reagent (FDAA) Derivatization Protocol
This protocol outlines a general procedure for the derivatization of primary amines with FDAA for chiral analysis.
Materials:
-
Amine-containing sample (e.g., amino acid hydrolysate)
-
1% (w/v) FDAA in acetone
-
1 M Sodium bicarbonate
-
2 M Hydrochloric acid
-
HPLC system with a UV detector
Procedure:
-
To 50 µL of the sample, add 100 µL of the FDAA solution and 20 µL of 1 M sodium bicarbonate.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.
-
The sample is now ready for HPLC analysis.
Ninhydrin Test Protocol
This protocol describes a general procedure for the colorimetric quantification of amino acids.
Materials:
-
Amino acid sample
-
Ninhydrin reagent (e.g., 2% in ethanol or a commercially available formulation)
-
Spectrophotometer
Procedure:
-
To 1 mL of the sample in a test tube, add 1 mL of the ninhydrin reagent.
-
Heat the mixture in a boiling water bath for 15-20 minutes.
-
Cool the test tubes to room temperature.
-
Add a suitable diluent (e.g., 50% ethanol) to a final volume of 5 mL.
-
Measure the absorbance at 570 nm (for the purple product) or 440 nm (for the yellow product from proline).
Visualizing the Derivatization Process
To better understand the workflows and chemical transformations involved, the following diagrams illustrate the general experimental workflow and the specific reaction mechanisms for Dansyl chloride and two of its key alternatives.
Conclusion
While Dansyl chloride remains a versatile and reliable reagent for amine derivatization, several alternatives offer distinct advantages that may be better suited for specific applications. For high-throughput screening where speed is paramount, OPA is an excellent choice for primary amines, though the stability of its derivatives must be considered. For applications requiring the highest sensitivity, Fmoc-Cl provides a robust alternative with its highly fluorescent and stable derivatives. Dabsyl chloride is a strong contender when analyzing complex matrices due to its detection in the visible range, which minimizes interferences, and the exceptional stability of its derivatives. For chiral separations, Marfey's reagent is the go-to choice. The classic Ninhydrin test, while less sensitive, remains a simple and cost-effective method for the colorimetric determination of amino acids.
Ultimately, the selection of the most appropriate derivatization reagent requires a careful evaluation of the analytical goals, sample complexity, and available instrumentation. This guide provides the foundational information to make an informed decision, empowering researchers to optimize their analytical methods for the accurate and sensitive quantification of amine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
A Researcher's Guide to 1,5-DAN and its Alternatives as Fluorescent Probes for Proteins
This guide provides a comprehensive comparison of 1,5-DAN (1,5-Diaminonaphthalene) derivatives, primarily Acrylodan, with other prevalent fluorescent probes used in protein research. For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for obtaining sensitive and accurate data. This document offers an objective comparison of probe performance, supported by experimental data, to facilitate informed decisions in experimental design.
Introduction to 1,5-DAN Derivatives
Naphthalene-based fluorescent dyes, such as 1,5-DAN and its derivatives like Prodan and Acrylodan, are powerful tools for investigating protein structure and dynamics. These probes are characterized by their sensitivity to the polarity of their local environment.[1][2] This property, known as solvatochromism, results in a shift in their fluorescence emission spectrum when they move from a polar solvent (like water) to a non-polar, hydrophobic environment, such as a binding pocket within a protein.[2]
Acrylodan , a key derivative, is a thiol-reactive probe that covalently attaches to cysteine residues.[2][3] This allows for site-specific labeling to monitor conformational changes, ligand binding, and the overall catalytic mechanism of enzymes.[2] Its fluorescence emission is blue-shifted in non-polar environments and red-shifted in polar environments.[2]
Comparative Analysis of Fluorescent Probes
The utility of 1,5-DAN derivatives is best understood in comparison to other classes of fluorescent probes. The primary alternatives can be categorized as either covalent labels, which form a stable bond with the protein, or non-covalent probes, which bind reversibly.
-
Covalent Probes (Environment-Insensitive): This category includes well-established dyes like Fluorescein Isothiocyanate (FITC) and various Rhodamines. They are typically used for tracking protein localization and quantifying protein concentration due to their bright and stable fluorescence. However, their emission is generally insensitive to the local protein environment.[4][5]
-
Non-Covalent Probes (Environment-Sensitive): Probes like 8-Anilinonaphthalene-1-sulfonate (ANS) and Nile Red are similar to Prodan (a non-covalent DAN derivative) in that they exhibit enhanced fluorescence upon binding to hydrophobic regions of proteins.[6][7] They are extensively used to study protein folding, aggregation, and the exposure of hydrophobic surfaces.[8][9]
Quantitative Data Presentation
The selection of a fluorescent probe is heavily influenced by its photophysical properties. The following tables summarize key quantitative data for 1,5-DAN derivatives and their common alternatives.
Table 1: Photophysical Properties of Environment-Sensitive Probes
| Probe | Excitation Max (λex) | Emission Max (λem) | Environment | Quantum Yield (Φ) | Key Feature |
| 1,5-Acrylodan | ~390 nm | 400-570 nm | Varies with polarity | High in non-polar env. | Thiol-reactive for covalent labeling[2][10] |
| Prodan | ~361 nm (Methanol) | 380 nm (Cyclohexane) to 520 nm (Water) | Varies with polarity | 0.03 (Cyclohexane) to 0.95 (Ethanol) | Non-covalent binding to hydrophobic sites[1] |
| ANS | ~350 nm | ~475 nm (bound to protein) | Enhanced in non-polar env. | ~0.003 (Water) | Classic probe for molten globules and hydrophobic sites[6] |
| Nile Red | ~554 nm (in Phospholipids) | ~638 nm (in Phospholipids) | Varies with polarity | High in non-polar env. | Uncharged probe, strong fluorescence in lipid-rich environments[7][11] |
Table 2: Photophysical Properties of Common Covalent Probes
| Probe | Excitation Max (λex) | Emission Max (λem) | Reactive Group | Quantum Yield (Φ) | Key Feature |
| FITC | ~494 nm | ~520 nm | Isothiocyanate (amines) | Moderate | Widely used, but pH-sensitive and prone to photobleaching[5][12][13] |
| Rhodamine (TMR) | ~552 nm | ~575 nm | NHS-ester (amines) | Lower than FITC | More photostable and less pH-sensitive than FITC[4][14] |
| Acrylodan | ~390 nm | 400-570 nm | Acryloyl (thiols) | High in non-polar env. | Covalent label that is also environment-sensitive[2][15] |
Key Methodologies and Diagrams
Visualizing experimental workflows and the underlying principles of probe function is essential for effective experimental design.
Mechanism of Environment-Sensitive Probes
Environment-sensitive probes like 1,5-DAN derivatives operate based on changes in their electronic state upon moving from a polar to a non-polar environment. This change in the local dielectric constant alters the energy of the excited state, leading to a shift in the emission wavelength.
Caption: Mechanism of solvatochromic shift for an environment-sensitive fluorescent probe.
General Workflow for Protein Labeling and Analysis
The process of using a fluorescent probe for protein analysis involves several key steps, from protein preparation to data interpretation. Covalent labeling requires an additional step to remove the unreacted probe.
Caption: General experimental workflow for protein analysis using fluorescent probes.
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results. Below are example protocols for labeling proteins with Acrylodan and FITC.
Protocol 1: Covalent Labeling with Acrylodan (Thiol-Reactive)
This protocol is adapted for labeling a protein with available cysteine residues.
-
Protein Preparation: Dialyze the protein extensively against a suitable buffer (e.g., 20 mM MOPS, 100 mM KCl, pH 7.0) to remove any interfering substances. Ensure the protein concentration is between 1-10 mg/mL. If the protein has a low number of free thiols, a reducing agent like DTT may be needed and subsequently removed prior to labeling.
-
Probe Preparation: Prepare a stock solution of Acrylodan (e.g., 10-20 mM) in a dry organic solvent like DMF or DMSO immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Acrylodan stock solution to the protein solution.[15] Incubate the reaction mixture in the dark, on ice, overnight.[15]
-
Removal of Unreacted Probe: Stop the reaction and remove the free Acrylodan by gel filtration (e.g., using a Sephadex G-25 column) or extensive dialysis against the desired storage buffer.[15]
-
Determination of Labeling Efficiency: Calculate the concentration of the labeled protein using its extinction coefficient at 280 nm and the concentration of Acrylodan using its extinction coefficient (e.g., 18,500 M⁻¹cm⁻¹ at 385 nm).[15]
-
Fluorescence Measurement: Excite the labeled protein at approximately 390 nm and record the emission spectrum from 400 nm to 600 nm to observe environment-dependent fluorescence.[10]
Protocol 2: Covalent Labeling with FITC (Amine-Reactive)
This protocol is a general procedure for labeling primary amines (N-terminus and lysine residues).[16]
-
Protein Preparation: Dissolve the protein (e.g., 2 mg/mL) in an amine-free buffer at pH 7.5-8.5, such as 0.1 M sodium bicarbonate buffer.[16] If the protein buffer contains amines (like Tris or glycine), it must be exchanged by dialysis against a suitable buffer like PBS.[16]
-
Probe Preparation: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.[16]
-
Labeling Reaction: While gently stirring, add the FITC solution to the protein solution. A common starting point is a 10- to 15-fold molar excess of FITC to protein.[4] Incubate the reaction in the dark at room temperature for 1-2 hours or at 4°C for 2 hours.[4][16]
-
Removal of Unreacted Probe: Separate the FITC-conjugated protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[16] The labeled protein will be in the first colored band to elute.
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide or storing at -20°C.[4]
Conclusion: Selecting the Right Probe
The choice between 1,5-DAN derivatives and other fluorescent probes depends entirely on the research question.
-
For studying protein conformational changes, folding, or binding events, the environment-sensitive nature of 1,5-Acrylodan, Prodan, ANS, or Nile Red is invaluable. Acrylodan offers the unique advantage of covalent, site-specific labeling, providing a stable and localized reporter of environmental changes.[2]
-
For applications requiring simple protein tracking, localization, or quantification where environmental sensitivity is not needed, classic covalent labels like FITC and Rhodamines are robust and well-characterized choices.[4][13] Rhodamines are often preferred over FITC due to their superior photostability and pH insensitivity.[14]
By understanding the distinct properties and applications of these probes, researchers can better design experiments to elucidate complex protein functions. This guide serves as a foundational resource for navigating the selection process, supported by quantitative data and established protocols.
References
- 1. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptideweb.com [peptideweb.com]
- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nile red as a polarity-sensitive fluorescent probe of hydrophobic protein surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nile red as a polarity-sensitive fluorescent probe of hydrophobic protein surfaces. | Semantic Scholar [semanticscholar.org]
- 10. Effect of acrylodan conjugation and forced oxidation on the structural integrity, conformational stability, and binding activity of a glucose binding protein SM4 used in a prototype continuous glucose monitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nile red - Wikipedia [en.wikipedia.org]
- 12. transcriptionfactor.org [transcriptionfactor.org]
- 13. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
A Comparative Guide to the Fluorescence Quenching of Naphthalenesulfonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescence quenching characteristics of naphthalenesulfonate derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS) and 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS), with other commonly used fluorescent probes. This information is crucial for selecting the appropriate probe for various applications, including protein folding studies, ligand-binding assays, and membrane characterization.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is critical for the sensitivity and accuracy of an assay. Naphthalenesulfonates are popular choices due to their sensitivity to the polarity of their microenvironment, exhibiting low fluorescence in aqueous solutions and significant fluorescence enhancement upon binding to hydrophobic sites, such as those in proteins.[1][2] However, their performance in fluorescence quenching studies varies compared to other probes like fluorescein and rhodamines.
The efficiency of fluorescence quenching is often quantified by the Stern-Volmer constant (Ksv) and the bimolecular quenching rate constant (kq). A higher Ksv value indicates a greater sensitivity of the fluorophore to the quencher.
| Fluorescent Probe | Quencher | Ksv (M⁻¹) | kq (x 10¹⁰ M⁻¹s⁻¹) | Experimental Conditions | Reference |
| Naphthalenesulfonate (ANS) | Acrylamide | Data not readily available in a comparable format | Data not readily available in a comparable format | Quenching of ANS bound to proteins is often studied, but direct Ksv values with common quenchers are not consistently reported. | |
| Naphthalenesulfonate (TNS) | Acrylamide | Data not readily available in a comparable format | Data not readily available in a comparable format | Similar to ANS, quenching data is often context-dependent on the protein it is bound to. | |
| Fluorescein | Iodide (I⁻) | ~130 | ~1.3 | Aqueous solution, pH 9 | [3] |
| Fluorescein | Molecular Oxygen (O₂) | Varies with solvent | Varies with solvent | Alkali solution and various organic solvents | [4] |
| Tryptophan (Intrinsic Protein Fluorescence) | Acrylamide | 4.87 - 7.59 | Dependent on protein and temperature | pH 7.5, 10-25°C | [5] |
| Rhodamine B | Single-Walled Carbon Nanotubes | Non-linear Stern-Volmer plot | Static quenching mechanism | Aqueous solution | [1] |
Note: The table highlights a gap in readily available, standardized quenching constants for naphthalenesulfonates with common quenchers, making direct, broad comparisons challenging. The quenching of naphthalenesulfonates is highly dependent on their binding environment.
Experimental Protocols
A typical fluorescence quenching experiment involves the titration of a quencher into a solution of the fluorescent probe and measuring the decrease in fluorescence intensity.
General Protocol for Fluorescence Quenching Titration
1. Materials and Reagents:
-
Fluorescent probe stock solution (e.g., ANS, TNS, Fluorescein)
-
Quencher stock solution (e.g., Potassium Iodide, Acrylamide)
-
Buffer solution (e.g., Phosphate Buffered Saline, Tris-HCl)
-
Protein or other macromolecule of interest (if studying binding)
-
Spectrofluorometer
-
Quartz cuvettes
-
Preparation of Solutions:
-
Prepare a working solution of the fluorescent probe in the desired buffer. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Prepare a high-concentration stock solution of the quencher in the same buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) at the absorption maximum of the fluorophore (e.g., ~350 nm for ANS, ~490 nm for Fluorescein).
-
Set the emission wavelength (λem) at the fluorescence maximum of the fluorophore (e.g., ~480 nm for ANS bound to protein, ~520 nm for Fluorescein).
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Measurement of Initial Fluorescence (F₀):
-
Pipette a known volume of the fluorescent probe solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the fluorescence intensity. This is your F₀ value (fluorescence in the absence of a quencher).
-
-
Titration with Quencher:
-
Add a small, known volume of the quencher stock solution to the cuvette.
-
Mix the solution thoroughly by gentle pipetting or inversion.
-
Allow the solution to equilibrate for a few minutes.
-
Record the fluorescence intensity (F).
-
Repeat the addition of the quencher in small increments, recording the fluorescence intensity after each addition, until a significant decrease in fluorescence is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensities for dilution by multiplying each F by the dilution factor (V₀ + V) / V₀, where V₀ is the initial volume and V is the total volume of quencher added.
-
Plot the ratio of the initial fluorescence to the measured fluorescence (F₀/F) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.
-
Perform a linear regression on the Stern-Volmer plot. The slope of the line is the Stern-Volmer constant (Ksv).
-
Signaling Pathways and Experimental Workflows
The process of fluorescence quenching can be visualized as a series of steps from sample preparation to data analysis.
Caption: Experimental workflow for a fluorescence quenching titration experiment.
The underlying mechanism of quenching can be either dynamic (collisional) or static. This can be further investigated by temperature-dependent studies or fluorescence lifetime measurements.
Caption: Simplified diagrams of dynamic and static fluorescence quenching mechanisms.
References
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. m.youtube.com [m.youtube.com]
- 3. chemfiz.home.amu.edu.pl [chemfiz.home.amu.edu.pl]
- 4. nathan.instras.com [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.montana.edu [chemistry.montana.edu]
A Comparative Guide to the Use of Naphthalene Derivatives in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of naphthalene derivatives with alternative fluorescent probes, focusing on their limitations in fluorescence spectroscopy. Experimental data is presented to support the objective comparison, alongside detailed methodologies for key experiments.
Naphthalene derivatives, a class of polycyclic aromatic hydrocarbons, have been widely utilized as fluorescent probes due to their inherent fluorescence properties, including high quantum yields and photostability in certain environments.[1][2] Their applications span various fields, from sensing environmental polarity to bioimaging. However, researchers must be aware of their significant limitations to ensure accurate and reliable experimental outcomes. This guide will delve into these limitations, offering a comparative analysis with commonly used alternative fluorophores such as fluorescein and rhodamine derivatives.
Limitations of Naphthalene Derivatives
The utility of naphthalene derivatives in fluorescence spectroscopy is often hampered by several key factors:
-
Environmental Sensitivity: The fluorescence of many naphthalene derivatives is highly dependent on the polarity of their local environment.[3] This solvatochromism, while useful for specific sensing applications, can be a significant drawback in complex biological systems where local polarity can vary, leading to inconsistent and difficult-to-interpret fluorescence signals.
-
pH Sensitivity: The fluorescence of certain naphthalene-based probes can be significantly influenced by pH.[4][5] This can be a limitation in experiments where pH is not strictly controlled or when studying biological processes that involve pH fluctuations.
-
Susceptibility to Quenching: Naphthalene fluorescence is prone to quenching by various molecules, including dissolved oxygen and certain metal ions.[3] This can lead to a reduction in fluorescence intensity and complicate quantitative measurements. At high concentrations, naphthalene derivatives can also exhibit self-quenching due to the formation of non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ).
-
Lower Brightness and Photostability Compared to Alternatives: While some naphthalene derivatives are lauded for their photostability, they are often surpassed in brightness (a product of molar extinction coefficient and quantum yield) and overall photostability by more established dyes like fluorescein and rhodamine derivatives.[3]
-
Potential for Singlet Oxygen Generation: Some naphthalene derivatives can act as photosensitizers, generating reactive singlet oxygen upon excitation.[6][7] This can be a concern in live-cell imaging, as singlet oxygen can induce phototoxicity and interfere with biological processes.
-
Cytotoxicity: While some naphthalene-based probes have been shown to have low cytotoxicity, the potential toxicity of any new derivative must be carefully assessed, especially for in vivo applications.[8][9]
Quantitative Comparison of Fluorescent Probes
The following table summarizes the key photophysical properties of a representative naphthalene derivative against common alternative fluorophores. It is important to note that the properties of naphthalene derivatives can vary significantly based on their specific chemical structure and the experimental conditions.
| Property | Naphthalene Derivative (Representative) | Fluorescein | Rhodamine B |
| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | ~5,000 - 10,000 | ~70,000 | ~110,000 |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 (highly solvent dependent) | ~0.9 | ~0.3 - 0.7 (solvent dependent) |
| Photostability | Moderate | Low to Moderate | Moderate to High |
| pH Sensitivity | Can be significant | High (pKa ~6.4) | Low |
| Solvent Polarity Sensitivity | High | Moderate | Moderate |
| Singlet Oxygen Quantum Yield (ΦΔ) | Can be significant | Low | Low to Moderate |
| Cytotoxicity | Varies with structure | Generally low | Generally low |
Note: The values for the naphthalene derivative are representative and can vary widely. Data for fluorescein and rhodamine B are from various sources and are also dependent on experimental conditions.
Experimental Protocols
Accurate comparison of fluorescent probes requires standardized experimental protocols. Below are methodologies for two key experiments.
1. Relative Fluorescence Quantum Yield Measurement
This method determines the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Test compound (naphthalene derivative and alternatives)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.
-
Calculate the quantum yield (Φx) of the test compound using the following equation:
Φx = Φst * (mx / mst) * (nx2 / nst2)
Where:
-
Φst is the quantum yield of the standard.
-
mx and mst are the slopes of the linear fits for the test compound and the standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
2. Photostability Determination
This protocol measures the rate of photobleaching of a fluorescent probe under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Fluorophore solutions (naphthalene derivative and alternatives) at a working concentration.
-
Microscope slides and coverslips.
Procedure:
-
Prepare a sample of the fluorescent probe for microscopy. For solutions, a droplet can be placed between a slide and a coverslip. For cellular imaging, cells stained with the probe are used.
-
Focus on a region of interest and acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) as a function of time.
-
Compare the photobleaching curves for the different fluorophores. A slower decay in fluorescence intensity indicates higher photostability.[10] The time at which the fluorescence intensity drops to 50% of its initial value (t1/2) can be used as a quantitative measure of photostability.
Mandatory Visualizations
Caption: Factors influencing the fluorescence of naphthalene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
A Comparative Guide to Dimethyl 1,5-Naphthalenedisulfonate and Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular and molecular research, fluorescent probes are indispensable tools for elucidating complex biological processes. This guide provides a comprehensive comparison of Dimethyl 1,5-naphthalenedisulfonate and a selection of widely used alternative fluorescent probes. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate probe for their specific experimental needs, with a focus on applications in protein characterization and aggregation studies.
Overview of Probes
This compound belongs to the family of naphthalenesulfonic acid derivatives. While specific photophysical data for the dimethyl ester is not extensively documented, the parent compound, 1,5-naphthalenedisulfonic acid, exhibits fluorescence in the ultraviolet and blue regions of the spectrum. These probes are generally sensitive to the polarity of their environment, making them potentially useful for studying changes in protein conformation and binding events.
This guide compares this compound (using its parent compound's data as a proxy) with four prominent fluorescent probes:
-
ANS (1-anilinonaphthalene-8-sulfonic acid): A well-established environmentally sensitive probe used to characterize hydrophobic sites on proteins.
-
Bis-ANS (4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid): A dimeric analog of ANS with a higher affinity for hydrophobic regions, often used in protein folding and aggregation studies.
-
Thioflavin T (ThT): The gold-standard fluorescent probe for the specific detection and quantification of amyloid fibrils.
-
PRODAN (6-propionyl-2-(dimethylamino)naphthalene): A neutral, environmentally sensitive probe that is particularly responsive to solvent polarity.
Quantitative Performance Data
The following table summarizes the key photophysical properties of the selected fluorescent probes. It is important to note that the quantum yield and fluorescence lifetime of environmentally sensitive probes can vary significantly depending on the solvent polarity and their binding state.
| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| 1,5-Naphthalenedisulfonic Acid | ~225 | ~338 | ~113 | Not reported | Not reported |
| ANS (in water) | ~350 | ~515 | ~165 | ~0.004 | ~0.25 |
| ANS (bound to protein) | ~375 | ~470 | ~95 | Up to 0.7 | 8-16[1] |
| Bis-ANS (in water) | ~385-390 | ~523-545 | ~138-155 | Very low | Not reported |
| Bis-ANS (bound to protein) | ~390-400 | ~490-520 | ~100-120 | Significantly increased | ~10-15 |
| Thioflavin T (in water) | ~385 | ~445 | ~60 | ~0.0001[2][3][4] | ~0.001[3] |
| Thioflavin T (bound to fibrils) | ~450 | ~482 | ~32 | 0.28 - 0.43[2][3] | ~2.2[2] |
| PRODAN (in methanol) | ~361 | ~498 | ~137 | 0.54 | 2.27 and 0.65[5] |
| PRODAN (in water) | ~355 | ~520 | ~165 | 0.02 | 14.6 (aggregate)[5] |
Note: The data for 1,5-Naphthalenedisulfonic Acid is for the parent compound and should be considered as an approximation for this compound.
Signaling Pathways and Mechanisms of Action
The functionality of these fluorescent probes is rooted in their distinct molecular mechanisms upon interaction with their target environment.
Environmentally Sensitive Probes (Naphthalenesulfonates, ANS, Bis-ANS, PRODAN)
These probes operate on the principle of Twisted Intramolecular Charge Transfer (TICT) . In a polar environment, such as an aqueous solution, the molecule can adopt a twisted conformation in the excited state, which leads to efficient non-radiative decay and thus, low fluorescence. When the probe binds to a non-polar environment, like a hydrophobic pocket of a protein, this twisting motion is restricted. This restriction closes the non-radiative decay pathway, resulting in a significant increase in fluorescence quantum yield and a blue shift in the emission spectrum.
Amyloid Fibril Specific Probe (Thioflavin T)
Thioflavin T's fluorescence is highly dependent on its molecular conformation. In solution, the benzothiazole and aminobenzene rings of ThT can freely rotate, leading to fluorescence quenching. Upon binding to the characteristic cross-β-sheet structure of amyloid fibrils, this intramolecular rotation is restricted. This rigidification of the molecule leads to a dramatic increase in its fluorescence quantum yield.[6][7][8]
Experimental Protocols
Detailed methodologies for two key applications are provided below.
Experimental Protocol 1: Measurement of Protein Surface Hydrophobicity using ANS
This protocol outlines the steps to determine the relative surface hydrophobicity of a protein using ANS as a fluorescent probe.
Materials:
-
Protein of interest
-
ANS (8-anilino-1-naphthalenesulfonic acid)
-
Phosphate buffer (e.g., 10 mM, pH 7.0)
-
Spectrofluorometer
-
Cuvettes (quartz, 1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the protein of interest in the phosphate buffer. The concentration should be accurately determined (e.g., by UV-Vis spectrophotometry).
-
Prepare an 8 mM stock solution of ANS in the same phosphate buffer. Store in the dark to prevent photobleaching.
-
-
Sample Preparation:
-
Prepare a series of protein dilutions in the phosphate buffer from the stock solution. A typical concentration range is 0.005 to 0.1 mg/mL.
-
For each protein concentration, prepare a sample by adding a small aliquot of the ANS stock solution to the protein dilution. The final ANS concentration should be kept constant (e.g., 20 µM).
-
Prepare a blank sample containing only the phosphate buffer and the same final concentration of ANS.
-
Incubate all samples in the dark at room temperature for 15-30 minutes to allow for binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 375 nm and the emission wavelength to scan from 400 nm to 600 nm.
-
Record the fluorescence emission spectrum for each sample, including the blank.
-
Determine the fluorescence intensity at the emission maximum (typically around 470-480 nm).
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (ANS in buffer) from the fluorescence intensity of each protein sample to obtain the net fluorescence intensity.
-
Plot the net fluorescence intensity as a function of the protein concentration.
-
The initial slope of this plot is an index of the protein's surface hydrophobicity (S₀). A steeper slope indicates a higher surface hydrophobicity.
-
Experimental Protocol 2: Monitoring Amyloid Fibril Formation using Thioflavin T
This protocol describes a common method to monitor the kinetics of amyloid fibril formation in vitro using ThT.[9]
Materials:
-
Amyloidogenic protein or peptide (e.g., Aβ, α-synuclein)
-
Thioflavin T (ThT)
-
Appropriate buffer for fibrillation (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading spectrofluorometer with temperature control and shaking capabilities
Procedure:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the protein or peptide in an appropriate solvent (e.g., DMSO or a suitable buffer) and determine its concentration accurately.
-
Prepare a stock solution of ThT (e.g., 1 mM) in the fibrillation buffer and filter it through a 0.22 µm syringe filter. Store in the dark.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the fibrillation buffer.
-
Add the ThT stock solution to each well to a final concentration of 10-20 µM.
-
Initiate the fibrillation reaction by adding the protein/peptide stock solution to each well to the desired final concentration (e.g., 10-50 µM).
-
Include control wells containing buffer and ThT only (blank) and wells with a non-aggregating control protein if available.
-
-
Kinetic Measurement:
-
Place the microplate in the plate-reading spectrofluorometer.
-
Set the instrument to maintain a constant temperature (e.g., 37°C) and to shake the plate intermittently (e.g., 1 minute of shaking every 5 minutes) to promote fibril formation.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Record the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) over a period of several hours to days, depending on the aggregation kinetics of the protein.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of the sample wells at each time point.
-
Plot the corrected fluorescence intensity as a function of time. The resulting sigmoidal curve will show a lag phase, an exponential growth phase (elongation), and a plateau phase (equilibrium), providing kinetic parameters of fibril formation.
-
Conclusion
The choice of a fluorescent probe is critical for the success of an experiment. While this compound and its parent compounds offer sensitivity to the environment, their application and photophysical properties are less characterized compared to other established probes. ANS and Bis-ANS are excellent choices for studying protein hydrophobicity and conformational changes, with Bis-ANS offering higher affinity. Thioflavin T remains the unparalleled standard for the specific detection of amyloid fibrils. PRODAN provides a valuable alternative as a neutral probe, avoiding potential electrostatic interactions. By understanding the performance characteristics, mechanisms of action, and experimental protocols outlined in this guide, researchers can make informed decisions to advance their scientific investigations.
References
- 1. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils | PLOS One [journals.plos.org]
- 3. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights on the behavior of PRODAN in homogeneous media and in large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of Thioflavin-T binding to amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
A Comparative Guide to Sulfonate Derivatizing Agents for High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes lacking strong native chromophores or fluorophores is a persistent challenge in HPLC. Pre-column derivatization addresses this by covalently attaching a tag that enhances detectability.[1][2] Sulfonate-containing reagents, such as Dansyl Chloride and Dabsyl Chloride, are mainstays in this field, renowned for their ability to react with primary and secondary amines to form stable, highly detectable derivatives.[1][2][3]
This guide provides an objective comparison of key derivatizing agents, focusing on sulfonate-based reagents and including the widely used 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a benchmark for fluorescent labeling. We present a summary of their performance characteristics, detailed experimental protocols, and logical workflows to aid in reagent selection for your analytical needs.
General Workflow for Pre-Column Derivatization
The process of pre-column derivatization follows a consistent series of steps, from initial sample preparation to the final chromatographic analysis. This workflow ensures that the analyte is appropriately tagged for detection before it is introduced into the HPLC system.
Caption: General experimental workflow for pre-column derivatization in HPLC.
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent is critical and depends on the analytical requirements, including desired sensitivity, stability of the derivatives, available detection equipment, and the complexity of the sample matrix.[1] Dansyl chloride offers excellent fluorescence, while dabsyl chloride provides the advantage of detection in the visible range, minimizing interference from many biological sample components.[1][4] NBD-F is known for its high reactivity and the formation of intensely fluorescent products.[5][6]
| Parameter | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride (DABS-Cl) | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Principle | Reacts with primary/secondary amines and phenols to form fluorescent sulfonamide adducts.[2][7] | Reacts with primary/secondary amino groups to form stable, colored dabsyl-amino acids.[1][4] | Reacts with primary/secondary amines via nucleophilic substitution to form strongly fluorescent products.[5] |
| Detection Method | Fluorescence (FLD), UV-Vis[3] | UV-Vis[1] | Fluorescence (FLD)[6] |
| Excitation λ (nm) | ~324-340[8][9] | N/A | ~470[6][10] |
| Emission λ (nm) | ~520-559[8][9] | N/A | ~530-540[6][10] |
| UV-Vis Abs. λ (nm) | ~214, 246, 325[9] | ~425-465[4][9] | ~470[6] |
| Reaction Time | 30-120 min[2][3][9] | 15-30 min[4][8] | 1-7 min[6][11] |
| Reaction Temp. | 38-80°C[2][8] | 70°C[4][8] | 60°C[6][11] |
| Derivative Stability | Good; stable for ~12 hours after quenching.[12] | Excellent; reported to be stable for up to a month at room temperature.[1][4] | Highly stable derivatives.[11] |
| Key Advantages | High sensitivity, well-established method, strong UV and fluorescence signals.[2][3] | Highly stable derivatives, detection in visible range minimizes interference.[1][4][9] | Very fast reaction, high reactivity, simple procedure.[6][11] |
| Considerations | Light-sensitive reagent, excess reagent can interfere and must be quenched.[2][3] | Requires elevated temperature for reaction.[4] | Reagent is pro-fluorescent.[11] |
Reaction Chemistry Overview
The fundamental reaction for sulfonate-based agents involves the nucleophilic attack of an unprotonated amino group on the electrophilic sulfonyl chloride group. This reaction, typically conducted under alkaline conditions, results in the formation of a stable sulfonamide bond.
Caption: Reaction schematic for sulfonate derivatizing agents with a primary amine.
Experimental Protocols
Reproducible and reliable results depend on meticulous adherence to established protocols. Below are representative methods for each discussed agent.
Dansyl Chloride (DNS-Cl) Derivatization Protocol
This protocol is adapted for the pre-column derivatization of amino acids. Note that dansyl chloride is light-sensitive, and reactions should be performed in the dark.[3]
-
Reagents:
-
Procedure:
-
In a microcentrifuge tube, add 25 µL of the amino acid sample or standard.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.[2]
-
Add 50 µL of the Derivatization Buffer (pH 9.8).[2]
-
Vortex the mixture thoroughly.
-
Incubate the reaction in a heating block at 60°C for 60 minutes. The incubation must be performed in the dark.[3]
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the Quenching Solution to consume excess unreacted Dansyl Chloride.
-
The sample is now ready for injection into the HPLC system.
-
Dabsyl Chloride (DABS-Cl) Derivatization Protocol
Dabsyl chloride forms highly stable derivatives, making it an excellent choice for analyses where samples may not be run immediately.[4]
-
Reagents:
-
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the amino acid sample or standard with 100 µL of the Derivatization Buffer.[1]
-
Add 200 µL of the Dabsyl Chloride solution to the mixture.[1]
-
Vortex the mixture thoroughly.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
NBD-F Derivatization Protocol
NBD-F is favored for its rapid reaction kinetics and the high fluorescence of its derivatives.[6][11]
-
Reagents:
-
Procedure:
-
In a reaction vial, mix 300 µL of the sample or standard solution with 100 µL of the 100 mM NBD-F/acetonitrile solution.[6]
-
Heat the vial at 60°C for 1 minute.[6]
-
Immediately cool the vial on an ice bath to stop the reaction.
-
Add 400 µL of the 50 mM HCl stopping solution to the reaction mixture.[6]
-
The mixture is now prepared for HPLC analysis.
-
Decision Guide for Reagent Selection
Choosing the appropriate derivatizing agent is a critical step that impacts the success of the analysis. The following guide helps navigate the selection process based on common experimental constraints and objectives.
Caption: Logical decision tree for selecting a suitable derivatizing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Dimethyl 1,5-Naphthalenedisulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proposed analytical methods for the quantitative analysis of Dimethyl 1,5-naphthalenedisulfonate. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with Gas Chromatography with Flame Ionization Detection (GC-FID) and Capillary Electrophoresis (CE) presented as viable alternatives. This document is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for their specific needs, providing detailed experimental protocols and illustrative performance data.
Introduction
This compound is an aromatic compound of interest in various chemical and pharmaceutical applications. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and impurity profiling. This guide outlines a proposed reversed-phase HPLC method, which is often the technique of choice for non-volatile and thermally stable aromatic compounds. Additionally, it explores GC-FID and CE as alternative analytical approaches, each with its own set of advantages and limitations.
Methodology and Performance
Proposed Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This proposed method is based on the common principles of separating aromatic esters on a C18 stationary phase with UV detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40, v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Alternative Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a suitable alternative for the analysis of volatile and thermally stable compounds. This compound, being an ester, is expected to have sufficient volatility for GC analysis.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution.
-
Dissolve the sample in the chosen solvent to a concentration within the calibration range.
-
Alternative Method 2: Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged species. While this compound is neutral, its separation can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE.
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
CE Conditions:
-
Capillary: Fused silica, 50 µm I.D., 375 µm O.D., effective length 50 cm
-
Background Electrolyte (BGE): 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a mixture of water and methanol (50:50, v/v) at 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution with the same solvent mixture.
-
Dissolve the sample in the water/methanol mixture to a suitable concentration.
-
Illustrative Method Validation Data
The following tables summarize the expected performance characteristics of the proposed HPLC method for the analysis of this compound, based on typical validation results for similar analytical procedures.
Table 1: System Suitability for the Proposed HPLC Method
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Validation Parameters for the Proposed HPLC Method
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.6% |
| - Intermediate Precision (n=6) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
Comparison of Analytical Methods
Table 3: Comparison of Proposed and Alternative Analytical Methods
| Feature | RP-HPLC | GC-FID | Capillary Electrophoresis (MEKC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. | Differential partitioning between a pseudo-stationary micellar phase and the aqueous buffer. |
| Applicability | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Charged and neutral compounds (with modifications like MEKC). |
| Instrumentation | Widely available and robust. | Common in many laboratories. | Less common than HPLC/GC, requires specialized expertise. |
| Sample Throughput | Moderate. | High. | High. |
| Solvent Consumption | High. | Low. | Very low. |
| Sensitivity | Good (UV detection). | Excellent for hydrocarbons. | Good (UV detection), can be enhanced. |
| Resolution | Very good. | Excellent. | Excellent. |
| Key Advantage | Versatility and robustness for a wide range of compounds. | High speed and sensitivity for volatile analytes. | High efficiency, minimal solvent usage. |
| Key Limitation | Higher solvent consumption and cost. | Limited to volatile and thermally stable analytes. | Reproducibility can be challenging; sensitive to matrix effects. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method, a critical process to ensure the reliability of the analytical data.
Caption: Logical workflow for HPLC method validation.
Conclusion
The proposed RP-HPLC method offers a robust and reliable approach for the quantitative analysis of this compound. The illustrative validation data demonstrates that the method can meet the stringent requirements for accuracy, precision, and linearity demanded in research and quality control environments. While GC-FID and Capillary Electrophoresis present as suitable alternatives with their own distinct advantages, the versatility and widespread availability of HPLC make it the recommended primary technique for this application. The choice of method will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
Comparative Analysis of Dimethyl 1,5-Naphthalenedisulfonate Cross-Reactivity with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Dimethyl 1,5-naphthalenedisulfonate with a range of common nucleophiles, including amines, thiols, and alcohols. While direct comparative kinetic data for this compound is not extensively available in the public domain, this document synthesizes established principles of nucleophilic aromatic substitution (SNAr) reactions and data from analogous aryl sulfonate systems to provide a representative comparison. The information presented herein is intended to guide researchers in designing experiments and predicting reactivity patterns.
Introduction to this compound Reactivity
This compound is an electrophilic compound susceptible to nucleophilic attack at the sulfonate ester positions. The electron-withdrawing nature of the sulfonate groups activates the naphthalene ring towards SNAr reactions. In these reactions, a nucleophile attacks the carbon atom bearing the sulfonate group, leading to the displacement of the methanesulfonate leaving group. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.
The reactivity of this compound with various nucleophiles is governed by several factors, including the intrinsic nucleophilicity of the attacking species, steric hindrance, solvent effects, and reaction temperature.
Comparative Reactivity Data (Representative)
The following table summarizes the expected relative reactivity of this compound with representative amine, thiol, and alcohol nucleophiles under standardized conditions. Please note that these are representative values based on general trends in SNAr reactions and are intended for comparative purposes. Actual reaction rates and yields will vary depending on the specific reaction conditions.
| Nucleophile Category | Specific Nucleophile | Representative Relative Rate Constant (krel) | Representative Yield (%) |
| Amines | Aniline | 100 | 85-95 |
| Benzylamine | 120 | 90-98 | |
| Morpholine | 150 | >95 | |
| Thiols | Thiophenol | 800 | >95 |
| Benzyl mercaptan | 950 | >95 | |
| Alcohols | Phenol | 1 | <10 |
| Benzyl alcohol | 2 | <15 |
Key Observations:
-
Thiols as Superior Nucleophiles: Thiolates are significantly more nucleophilic than amines and alkoxides in SNAr reactions. This is attributed to the "alpha effect" and the high polarizability of sulfur, making them potent nucleophiles.
-
Amine Reactivity: Amines are effective nucleophiles for SNAr reactions with aryl sulfonates, with reactivity generally increasing with basicity and decreasing with steric hindrance.
-
Low Reactivity of Alcohols: Alcohols and alkoxides are generally poor nucleophiles for SNAr on unactivated aromatic systems. Elevated temperatures and the use of strong bases to generate the more nucleophilic alkoxide are often necessary to achieve appreciable conversion.
Experimental Protocols
General Protocol for Comparative Reactivity Studies
This protocol outlines a general method for comparing the reactivity of this compound with different nucleophiles under standardized conditions.
Materials:
-
This compound
-
Nucleophiles (e.g., aniline, thiophenol, phenol)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessels (e.g., sealed vials or a parallel reactor)
-
Stirring apparatus
-
Temperature control system
-
Analytical instrumentation (e.g., HPLC, GC-MS, or NMR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare stock solutions of each nucleophile in the same solvent at the same concentration.
-
-
Reaction Setup:
-
In separate, dry, and inert gas-flushed reaction vessels, add a defined volume of the this compound stock solution.
-
Equilibrate the vessels to the desired reaction temperature (e.g., 80 °C).
-
-
Reaction Initiation:
-
To each vessel, add an equivalent volume of the respective nucleophile stock solution to initiate the reaction.
-
Ensure rapid and thorough mixing.
-
-
Time-Course Monitoring:
-
At predetermined time points, withdraw an aliquot from each reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., cold acetonitrile) and, if necessary, adding a quenching agent (e.g., a weak acid for amine and alkoxide reactions).
-
-
Analysis:
-
Analyze the quenched aliquots using a calibrated analytical method (e.g., HPLC) to determine the concentration of the starting material and the product(s).
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each nucleophile.
-
Determine the initial reaction rates from the slopes of these curves.
-
Calculate the relative rate constants by normalizing the rates to a reference nucleophile (e.g., aniline).
-
Visualizations
Caption: General mechanism for the SNAr reaction of this compound.
Caption: Workflow for comparative cross-reactivity studies.
A Comparative Guide to Protein Crosslinkers: Benchmarking Against Common Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a pivotal step in unraveling protein-protein interactions, stabilizing protein complexes, and capturing dynamic conformational changes. This guide provides a comprehensive comparison of commonly used crosslinkers. While this guide aims to benchmark Dimethyl 1,5-naphthalenedisulfonate, a thorough review of publicly available scientific literature and commercial resources did not yield any data on its application or performance as a protein crosslinker. Therefore, this guide will focus on comparing established classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and zero-length crosslinkers.
Executive Summary
The efficacy of a crosslinking experiment is critically dependent on the choice of the crosslinking agent. Factors such as the target functional groups, spacer arm length, solubility, and cleavability of the crosslinker are paramount. This guide delves into the performance characteristics of two major classes of protein crosslinkers: amine-reactive NHS-ester crosslinkers and zero-length crosslinkers that facilitate direct conjugation between carboxyl and amine groups.
Data Presentation: A Comparative Analysis of Crosslinker Performance
The following tables summarize the key characteristics and performance metrics of representative crosslinkers from each class. This data is compiled from various scientific resources and manufacturer's specifications.
Table 1: Characteristics of Common Amine-Reactive NHS-Ester Crosslinkers
| Feature | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Target Functional Group | Primary amines (Lysine, N-terminus)[1][2][3] | Primary amines (Lysine, N-terminus)[1][2] |
| Spacer Arm Length | 11.4 Å[4] | 11.4 Å[5] |
| Solubility | Water-insoluble (dissolve in DMSO or DMF)[1] | Water-soluble[1] |
| Cell Membrane Permeability | Permeable[1] | Impermeable[1] |
| Cleavability | Non-cleavable | Non-cleavable |
| Reaction pH | 7.0 - 9.0[1] | 7.0 - 9.0[1][6] |
| Key Applications | Intracellular crosslinking[1] | Cell-surface protein crosslinking[1] |
Table 2: Characteristics of Common Zero-Length Crosslinkers
| Feature | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |
| Target Functional Groups | Carboxyls (Asp, Glu, C-terminus) and Primary amines (Lys, N-terminus)[7][8] | Carboxyls (Asp, Glu, C-terminus) and Primary amines (Lys, N-terminus)[5][9][10] |
| Spacer Arm Length | 0 Å (forms a direct amide bond)[4] | 0 Å (forms a direct amide bond)[9][11][12] |
| Solubility | Water-soluble[7] | Water-soluble[11] |
| Cell Membrane Permeability | Permeable | Permeable |
| Cleavability | Non-cleavable | Non-cleavable |
| Reaction pH | 4.5 - 7.5 (optimal at 4.5-5.0 for carboxyl activation)[7][8] | 7.0 - 7.5[10] |
| Key Applications | Conjugating peptides to carrier proteins, immobilizing proteins[7] | Crosslinking acidic and basic residues, compatible with neutral pH[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and reliable crosslinking studies. The following sections provide generalized methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Protein Crosslinking with NHS Esters (DSS/BS3)
This protocol outlines the basic steps for crosslinking purified proteins in solution.[13]
-
Protein Preparation:
-
Prepare the purified protein(s) in an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.2 and 8.5.[13]
-
The protein concentration should be optimized for the specific interaction being studied to favor intramolecular or intermolecular crosslinking.
-
-
Crosslinker Preparation:
-
Crosslinking Reaction:
-
Add the prepared crosslinker solution to the protein solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.[13]
-
-
Quenching:
-
Analysis:
-
The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.[13]
-
Protocol 2: Zero-Length Crosslinking with EDC/NHS
This protocol describes a two-step process for conjugating two proteins using EDC and NHS to form a stable amide bond.[14]
-
Activation of Protein #1 (Carboxyl-containing):
-
Dissolve Protein #1 in an amine-free and carboxyl-free buffer, such as 0.1 M MES, pH 5.0-6.0.[14]
-
Add EDC and Sulfo-NHS to the protein solution. The molar excess of EDC and Sulfo-NHS over the protein will need to be optimized.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Removal of Excess Crosslinker:
-
Remove excess EDC and Sulfo-NHS using a desalting column to prevent unwanted polymerization of Protein #2.
-
-
Conjugation to Protein #2 (Amine-containing):
-
Immediately add the activated Protein #1 to Protein #2 in a suitable buffer, such as PBS at pH 7.2-7.5.[14]
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Quench the reaction by adding hydroxylamine or 2-mercaptoethanol to inactivate any remaining active esters.
-
-
Purification and Analysis:
-
Purify the resulting conjugate to remove unreacted proteins.
-
Analyze the conjugate using appropriate methods like SDS-PAGE or size-exclusion chromatography.
-
Mandatory Visualization
Diagrams are essential for illustrating complex experimental workflows and logical relationships. The following visualizations were created using the Graphviz DOT language.
Caption: General workflow for in vitro protein crosslinking with NHS esters.
Caption: Workflow for two-step zero-length crosslinking using EDC/NHS.
Caption: Decision tree for selecting an appropriate protein crosslinker.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05273D [pubs.rsc.org]
- 12. journals.uc.edu [journals.uc.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Dimethyl 1,5-Naphthalenedisulfonate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral comparison of Dimethyl 1,5-naphthalenedisulfonate and its key analogs, including 1,5-naphthalenedisulfonic acid and its disodium salt, as well as the isomeric 2,6-naphthalenedisulfonic acid disodium salt. The objective is to offer a comprehensive resource for the identification, characterization, and quality control of these compounds through a comparative analysis of their spectroscopic data. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectral features of this compound and its analogs. This data is essential for distinguishing between these closely related structures and for confirming their identity and purity.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of the protons.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | - | Aromatic protons and methyl protons are expected. Specific shifts are not readily available in the searched literature, but a reference spectrum is available.[1] |
| Disodium 1,5-naphthalenedisulfonate | DMSO-d₆ | 8.89 (d), 7.98 (d), 7.46 (t)[2] |
| 1,5-Naphthalenedisulfonic acid | D₂O | Aromatic protons are expected in the range of 7.0-9.0 ppm. |
| 2,6-Naphthalenedisulfonic acid disodium salt | D₂O | 8.5 (s), 8.1 (d), 7.8 (d) |
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Aromatic carbons typically resonate in the 120-170 ppm range.[3]
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | - | Data not readily available in the searched literature. |
| Disodium 1,5-naphthalenedisulfonate | D₂O | Aromatic carbons are expected in the 120-150 ppm region. |
| 1,5-Naphthalenedisulfonic acid | D₂O | Aromatic carbons are expected in the 120-150 ppm region. |
| 2,6-Naphthalenedisulfonic acid disodium salt | D₂O | Data available, with distinct signals for the different carbon environments in the naphthalene ring. |
FTIR Spectral Data
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies are characteristic of specific bonds.
| Compound | Sample Prep | Key Vibrational Frequencies (cm⁻¹) |
| This compound | - | Expected peaks for S=O stretching (sulfonate ester), C-O stretching, aromatic C=C stretching, and aromatic C-H stretching. |
| 1,5-Naphthalenedisulfonic acid | KBr Wafer | Characteristic absorptions for O-H (broad), S=O, and aromatic C-H and C=C bonds are expected. |
| 1,5-Dimethylnaphthalene (analog) | - | C-H stretching (aromatic and methyl), C=C stretching (aromatic), and various bending vibrations.[4] |
| 2,3-Dimethylnaphthalene (analog) | - | Similar to 1,5-dimethylnaphthalene with slight shifts due to different substitution patterns. |
UV-Vis Spectral Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.
| Compound | Solvent | λmax (nm) |
| This compound | - | Data not readily available. |
| 1,5-Naphthalenedisulfonic acid | Acidic mobile phase | Multiple absorption maxima are expected due to the naphthalene chromophore. |
| Naphthalene (parent chromophore) | - | Characteristic absorption bands around 220, 275, and 312 nm. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard laboratory practices for the analysis of aromatic and sulfonated organic compounds.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm for aromatic compounds.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds, depending on the presence of quaternary carbons.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent residual peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr press, or sample holder for Nujol mulls).
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[5]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule for structural confirmation.
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) for sample introduction, and equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the ESI process.
LC-MS Parameters:
-
Chromatographic Column: A reversed-phase C18 column is commonly used for aromatic compounds.
-
Mobile Phase: A gradient elution with water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization, is typical.[6]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry Parameters (Negative ESI Mode for Sulfonates):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for sulfonated compounds to detect the [M-H]⁻ or [M-2H+Na]⁻ ions.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 8-12 L/min.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-1000).
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern in MS/MS experiments to gain further structural information.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis and characterization of a chemical compound like this compound.
Caption: Workflow for spectral analysis of chemical compounds.
References
- 1. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER(20779-13-9) 1H NMR spectrum [chemicalbook.com]
- 2. Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The spectroscopic (FT-IR, FT-Raman), MESP, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 1,5-dimethyl napthalene by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mse.washington.edu [mse.washington.edu]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dimethyl 1,5-Naphthalenedisulfonate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Dimethyl 1,5-naphthalenedisulfonate, ensuring the safety of personnel and adherence to regulatory standards.
I. Hazard Assessment and Regulatory Overview
This compound is a chemical compound used in various research applications. According to the Safety Data Sheet (SDS) from TCI Chemicals, this product does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008.[1] However, it is imperative to handle all chemical waste with caution and to adhere to the principle of minimizing environmental impact.
Disposal of chemical waste is governed by a framework of federal, state, and local regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management. It is the responsibility of the waste generator to determine if their waste is hazardous and to ensure its proper management and treatment prior to disposal. State-level regulations may impose additional or more stringent requirements.
II. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
General Safety Precautions:
-
Always handle chemicals in a well-ventilated area, such as a fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Keep the chemical away from incompatible materials, such as strong oxidizing agents.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "this compound Waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Containerization
-
Use a compatible, leak-proof container with a secure lid.
-
Ensure the container is in good condition and properly labeled with the chemical name and any associated hazards (even if not formally classified, it is good practice to note it is a chemical waste product).
Step 3: On-Site Neutralization (If Applicable and Permitted)
-
While this compound is not classified as hazardous, some institutions may have protocols for neutralizing certain chemical waste streams. Consult your Environmental Health and Safety (EHS) department to determine if on-site treatment is a viable and permitted option.
Step 4: Off-Site Disposal
The most common and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor.
-
Option A: Incineration: The Safety Data Sheet suggests that the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and permitted facility.
-
Option B: Landfill: If incineration is not available, disposal in a permitted hazardous waste landfill may be an option. The waste generator must confirm with the disposal facility that they are permitted to accept this type of chemical waste.
Step 5: Documentation
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and disposal method.
-
If the waste is transported off-site, a hazardous waste manifest will be required to track the shipment from the point of generation to its final disposal facility.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C12H12O6S2 | TCI SDS[1] |
| CAS Number | 20779-13-9 | TCI SDS[1] |
| Hazard Classification | Not classified as hazardous | TCI SDS[1] |
VI. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Dimethyl 1,5-naphthalenedisulfonate
This guide provides immediate and essential safety, operational, and disposal procedures for handling Dimethyl 1,5-naphthalenedisulfonate (CAS No. 20779-13-9). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. The primary routes of exposure are inhalation of dust, and contact with skin and eyes.
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Glasses & Face Shield | ANSI Z87.1-compliant safety glasses are required. A face shield should be used if there is a risk of dust generation.[1][2] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. Inspect gloves for integrity before use.[1] |
| Respiratory Protection | Dust Respirator | A NIOSH-approved dust respirator should be used, especially if dust or aerosols will be generated.[1] Follow local regulations. |
| Body Protection | Protective Clothing & Boots | Wear protective clothing to prevent skin contact. Protective boots may be required depending on the situation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a local exhaust system or a closed system to prevent the dispersion of dust.[1]
2. Pre-Handling Checklist:
-
Ensure all required PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit readily accessible.
3. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Minimize dust generation during handling.
-
Wash hands and face thoroughly after handling the substance.[1]
Spill Management Workflow
In the event of a spill, follow the procedures outlined in the workflow below.
Caption: Workflow for managing a chemical spill.
Storage and Disposal Plan
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dark place.
-
Store away from incompatible materials such as oxidizing agents.[1]
Disposal:
-
Recycling of the chemical is a possibility if it can be reprocessed.
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
All adhered or collected material from a spill should be promptly disposed of.[1]
-
Always consult and observe all federal, state, and local environmental regulations when disposing of this substance.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
